Benzalkonium bromide
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
benzyl-dodecyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSLHYAUZSPBIU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
| Record name | Benzododecinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4048698 | |
| Record name | Benzyldodecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7281-04-1 | |
| Record name | Benzyldimethyldodecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7281-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzododecinium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007281041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyldodecyldimethylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZODODECINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRY12B2TQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antimicrobial Spectrum of Benzalkonium Bromide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzalkonium bromide, a salt of benzalkonium chloride (BAC), is a potent cationic surfactant and a member of the quaternary ammonium compound (QAC) family.[1][2] It is widely utilized across pharmaceutical, industrial, and consumer products for its broad-spectrum antimicrobial properties.[1] This document provides a comprehensive technical overview of its antimicrobial efficacy against a range of microorganisms, details its mechanism of action, presents quantitative susceptibility data, and outlines standardized experimental protocols for its evaluation.
Mechanism of Action
The primary antimicrobial action of this compound is the disruption of microbial cell membranes.[3][4][5] This process is driven by the molecule's amphipathic nature, featuring a positively charged (cationic) hydrophilic head and a lipophilic alkyl tail.
The mechanism unfolds in several stages:
-
Adsorption: The cationic head of the benzalkonium molecule electrostatically binds to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[5][6]
-
Membrane Intercalation: The lipophilic tail penetrates the lipid bilayer of the cytoplasmic membrane.[5][6]
-
Disruption and Permeabilization: This insertion disrupts the structural integrity and fluidity of the membrane, leading to a loss of osmotic regulation.[3][4][5][7]
-
Leakage of Cellular Contents: The compromised membrane allows essential low-molecular-weight components like potassium ions, ATP, and nucleic acids to leak out, leading to metabolic collapse.[4][5][7]
-
Enzyme Deactivation: At higher concentrations, this compound can cause the coagulation of cytoplasmic contents and deactivate critical enzymes, further ensuring cell death.[4][8]
This multi-faceted attack makes it an effective biocide, acting in a bacteriostatic or bactericidal manner depending on its concentration.[3][4][7]
Antimicrobial Spectrum
This compound exhibits a broad spectrum of activity, though its efficacy varies among different classes of microorganisms.[1][3][4]
Antibacterial Activity
Benzalkonium compounds are highly effective against a wide range of bacteria.
-
Gram-Positive Bacteria: Generally, Gram-positive bacteria are more susceptible to this compound than Gram-negative bacteria.[2][3][7] Its efficacy against pathogens like Staphylococcus aureus and Listeria monocytogenes is well-documented.[8][9]
-
Gram-Negative Bacteria: While still effective, higher concentrations may be required for Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[8][10] The complex outer membrane of Gram-negative organisms can present a barrier to uptake. Resistance mechanisms, such as the expression of efflux pumps, can also reduce susceptibility.[1]
-
Bacterial Spores: this compound is considered sporicidal only under specific conditions, such as in combination with ultrasound, and is generally ineffective against bacterial endospores under normal conditions.[3][4][11][12]
Table 1: Minimum Inhibitory (MIC) & Minimum Bactericidal (MBC) Concentrations for Bacteria
| Microorganism | Strain | MIC (mg/L) | MBC (mg/L) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 6538 | 3.9 | - | [9] |
| Staphylococcus aureus | - | 40 | 45 | [8] |
| Listeria monocytogenes | - | 30 | 35 | [8] |
| Escherichia coli | - | 40 | 45 | [8] |
| Escherichia coli | K-12 | 12 | - | [13] |
| Pseudomonas aeruginosa | Jade-X | 64 | - | [10] |
| Bacillus cereus | - | 140 | 160 | [8] |
Note: Values can vary significantly based on the specific strain, testing methodology, and formulation.
Antifungal Activity
This compound is effective against various fungi, including both yeasts and molds.[1][3][4] It is commonly used as a preservative in ophthalmic and otic solutions to prevent fungal contamination.[7] Its fungicidal action is attributed to the same membrane-disrupting mechanism seen in bacteria.
Virucidal Activity
The virucidal efficacy of this compound is critically dependent on the structure of the virus.
-
Enveloped Viruses: It demonstrates high efficacy against enveloped viruses. The lipid envelope of these viruses is highly susceptible to the disruptive action of this cationic surfactant. Examples include Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV).[14][15][16]
-
Non-Enveloped Viruses: Non-enveloped viruses, which lack a lipid envelope, are generally more resistant.[15][16] However, activity can be concentration-dependent. For instance, a 0.1% concentration of benzalkonium chloride has shown virucidal activity against several types of non-enveloped adenoviruses, while lower concentrations were less effective.[17][18]
Antiprotozoal Activity
This compound has demonstrated activity against protozoa.[3][4] Studies have shown its effectiveness against the trophozoite stages of organisms like Acanthamoeba polyphaga and Tetrahymena spp. at concentrations used in the food industry, although protozoan spores are more resistant.[19]
Experimental Protocols
The determination of a compound's antimicrobial potency relies on standardized, reproducible methods. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[20]
Protocol: Broth Microdilution for MIC Determination
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound (BKC) stock solution (sterile)
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Sterile saline or PBS
-
Incubator
-
Spectrophotometer (for inoculum standardization)
-
Optional: Resazurin or other viability indicator
Procedure:
-
Inoculum Preparation: a. Select 3-5 isolated colonies from a fresh (18-24 h) agar plate. b. Suspend colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard.[21] d. Dilute this standardized suspension in the growth medium to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL in each well of the assay plate.[21]
-
Serial Dilution of this compound: a. Dispense 50 µL of sterile broth into all wells of a 96-well plate. b. Add 50 µL of a 2X concentrated BKC stock solution to the first column of wells. c. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration. Discard 50 µL from the last column. This creates a gradient of BKC concentrations.
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. b. Include a positive control well (broth + inoculum, no BKC) and a negative control well (broth only).
-
Incubation: a. Cover the plate and incubate at the optimal temperature (e.g., 35-37°C) for 16-24 hours under appropriate atmospheric conditions.
-
Result Interpretation: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye.[20][22] b. For Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.[8]
Factors Influencing Efficacy & Resistance
The antimicrobial performance of this compound is influenced by several factors:
-
Alkyl Chain Length: Efficacy is highest for derivatives with C12 and C14 alkyl chains.[1]
-
Concentration: Higher concentrations generally lead to faster and more potent biocidal activity.[3][4]
-
Presence of Organic Matter: Efficacy can be reduced in the presence of organic material ("dirty conditions") like blood or serum, which can neutralize the cationic surfactant.[14][15]
-
pH and Temperature: Activity increases at higher temperatures and is generally stable across a wide pH range.[3][7]
-
Biofilms: Bacteria within biofilms exhibit significantly increased tolerance to this compound compared to their planktonic counterparts.[1]
Bacterial resistance can emerge through mechanisms that alter the cell membrane, downregulate porins, or utilize efflux pumps to expel the compound from the cell.[1] Chronic exposure to sub-lethal concentrations may select for less susceptible strains.[13]
Conclusion
This compound is a broad-spectrum antimicrobial agent with potent bactericidal, fungicidal, and virucidal (primarily against enveloped viruses) properties. Its primary mechanism involves the catastrophic disruption of microbial cell membranes. While highly effective, its performance is contingent on factors such as concentration, formulation, and the specific target microorganism, with bacterial spores and non-enveloped viruses presenting the greatest challenge. A thorough understanding of its antimicrobial spectrum and the standardized protocols for its evaluation is essential for its effective and rational application in research and product development.
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. The Impact of Low-Level Benzalkonium Chloride Exposure on Staphylococcus spp. Strains and Control by Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-culture of benzalkonium chloride promotes the biofilm formation and decreases the antibiotic susceptibility of a Pseudomonas aeruginosa strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The action of three antiseptics/disinfectants against enveloped and non-enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanitizing agents for virus inactivation and disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. youtube.com [youtube.com]
The Impact of Benzalkonium Bromide on Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzalkonium bromide (BAB), a quaternary ammonium compound, is a potent cationic surfactant with broad-spectrum antimicrobial activity, including significant efficacy against a variety of fungal species. Its primary mechanism of action involves the disruption of cell membrane integrity, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth analysis of the effects of this compound on fungal cell membranes, detailing the underlying molecular mechanisms, summarizing key quantitative data, and providing comprehensive experimental protocols for the evaluation of its antifungal properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of antifungal agents and the development of novel therapeutic strategies.
Introduction
Fungal infections pose a significant threat to human health, agriculture, and food safety. The emergence of drug-resistant fungal strains necessitates the exploration and characterization of effective antifungal agents. This compound, a member of the quaternary ammonium compound family, has long been utilized as a disinfectant and antiseptic. Its amphiphilic nature, possessing both a hydrophilic cationic head and a hydrophobic alkyl chain, is central to its interaction with and disruption of microbial cell membranes. This guide focuses specifically on the intricate effects of this compound on the fungal cell membrane, a critical barrier and key target for antifungal action.
Mechanism of Action on the Fungal Cell Membrane
The primary antifungal activity of this compound is centered on its ability to compromise the structural and functional integrity of the fungal cell membrane. This process can be delineated into several key stages:
-
Electrostatic Interaction and Binding: The positively charged cationic head of the this compound molecule is electrostatically attracted to the negatively charged components of the fungal cell surface, including phospholipids and proteins in the cell membrane.
-
Hydrophobic Interaction and Intercalation: Following initial binding, the hydrophobic alkyl chain of this compound intercalates into the lipid bilayer of the fungal cell membrane. This insertion disrupts the ordered arrangement of the phospholipid molecules.
-
Membrane Fluidity Alteration and Permeabilization: The intercalation of this compound molecules increases the fluidity of the cell membrane, leading to a loss of its selective permeability. This results in the leakage of essential intracellular components, such as ions (e.g., K+), amino acids, and nucleotides, and the influx of extracellular substances.
-
Disruption of Membrane-Bound Proteins: The altered lipid environment can denature or inhibit the function of essential membrane-bound proteins, including enzymes and transport proteins, further compromising cellular processes.
-
Induction of Oxidative Stress and Apoptosis: Disruption of the cell membrane can lead to the generation of reactive oxygen species (ROS), which cause damage to cellular macromolecules and can trigger programmed cell death pathways, such as apoptosis.
Quantitative Data on this compound's Antifungal Effects
The following tables summarize quantitative data on the efficacy of this compound and its chloride salt (benzalkonium chloride, BAC), which exhibits a similar mechanism of action, against various fungal species.
Table 1: Minimum Inhibitory Concentrations (MIC) of Benzalkonium Chloride against Various Fungal Species
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 0.03 - 16 | [1][2] |
| Aspergillus parasiticus | < 5 | [3] |
| Aspergillus ochraceus | Relatively ineffective at 5000 µg/mL | [4] |
| Penicillium spp. | 8 - 16 | [1] |
| Alternaria alternata | < 32 | [1] |
| Candida albicans | 3.12 | [5] |
| Fusarium solani | < 10 | [6] |
| Fusarium oxysporum | < 10 | [6] |
Table 2: Effects of Benzalkonium Chloride on Fungal Spore Inactivation
| Fungal Species | Concentration (mg/L) | Inactivation Rate (%) | Time | Reference |
| Fusarium solani | 50 | 99.8 | 30 s | [6] |
| Fusarium oxysporum | 100 | ~100 | 30 s | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on fungal cell membranes.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 standard for broth microdilution antifungal susceptibility testing of filamentous fungi.[1]
Materials:
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile, humidified chamber
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI-1640 medium using a spectrophotometer and a standard curve.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.
-
Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plate at 35°C in a humidified chamber for 48-72 hours, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth.
-
Assessment of Cell Membrane Permeability using SYTOX Green Assay
This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.
Materials:
-
Fungal cells (logarithmic growth phase)
-
This compound solution
-
SYTOX Green (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Culture the fungal cells in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.5.
-
-
Assay Setup:
-
Add 100 µL of the fungal cell suspension to each well of the microtiter plate.
-
Add varying concentrations of this compound to the wells. Include a positive control (e.g., heat-killed cells) and a negative control (untreated cells).
-
Add SYTOX Green to each well to a final concentration of 1 µM.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature in the dark for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to the negative control indicates membrane permeabilization.
-
Measurement of Membrane Potential using DiSC3(5) Assay
This protocol uses the potentiometric fluorescent dye DiSC3(5) to monitor changes in fungal membrane potential.
Materials:
-
Fungal cells (logarithmic growth phase)
-
This compound solution
-
DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution in DMSO
-
HEPES buffer (5 mM, pH 7.2) containing 5 mM glucose
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer
Procedure:
-
Cell Preparation:
-
Grow and harvest fungal cells as described in the SYTOX Green assay protocol.
-
Resuspend the cells in HEPES buffer to an OD600 of 0.1.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.
-
Incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes, which results in fluorescence quenching.
-
-
Fluorescence Measurement:
-
Place the cell suspension in a cuvette in the fluorometer and monitor the baseline fluorescence (excitation ~622 nm, emission ~670 nm).
-
Add this compound at the desired concentration and record the change in fluorescence over time. Depolarization of the membrane will cause the release of the dye and an increase in fluorescence.
-
At the end of the experiment, add valinomycin (1 µM) to induce complete depolarization as a positive control.
-
Quantification of Ergosterol Content by HPLC
This protocol outlines a method for extracting and quantifying ergosterol, a major component of the fungal cell membrane, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Fungal mycelium (freeze-dried)
-
Methanol
-
Chloroform
-
Potassium hydroxide (KOH)
-
n-Heptane
-
Ergosterol standard
-
HPLC system with a UV detector
Procedure:
-
Lipid Extraction:
-
To a known weight of freeze-dried mycelium, add a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously.
-
Incubate at room temperature with shaking for 1 hour.
-
Add chloroform and water, vortex, and centrifuge to separate the phases.
-
Collect the lower chloroform phase containing the lipids.
-
-
Saponification:
-
Evaporate the chloroform extract to dryness under a stream of nitrogen.
-
Add methanolic KOH and incubate at 80°C for 1 hour to saponify the lipids.
-
-
Ergosterol Extraction:
-
After cooling, add water and n-heptane, vortex, and centrifuge.
-
Collect the upper n-heptane layer containing the non-saponifiable lipids, including ergosterol.
-
Repeat the n-heptane extraction.
-
-
HPLC Analysis:
-
Evaporate the pooled n-heptane extracts to dryness and resuspend in a known volume of methanol.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute with an isocratic mobile phase of methanol at a flow rate of 1 mL/min.
-
Detect ergosterol by its absorbance at 282 nm.
-
Quantify the ergosterol content by comparing the peak area to a standard curve prepared with known concentrations of ergosterol.
-
Signaling Pathways and Experimental Workflows
The interaction of this compound with the fungal cell membrane triggers a series of downstream signaling events. While direct, specific pathways for this compound are not fully elucidated, the resulting membrane and cell wall stress are known to activate conserved fungal signaling cascades.
Figure 1. Proposed mechanism of action for this compound on fungal cells.
Figure 2. General experimental workflow for assessing this compound's effects.
Figure 3. The conserved Cell Wall Integrity (CWI) signaling pathway in fungi.
References
- 1. benchchem.com [benchchem.com]
- 2. Aspergilli Response to Benzalkonium Chloride and Novel-Synthesized Fullerenol/Benzalkonium Chloride Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Antiseptic Evolution of Benzalkonium Bromide: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzalkonium bromide (BB), a quaternary ammonium cationic surfactant, has a long-standing history as a potent antiseptic agent. This technical guide provides a comprehensive overview of its discovery, historical development, and antiseptic properties. It details the experimental protocols for key assays that have been instrumental in characterizing its efficacy and mechanism of action. Quantitative data on its antimicrobial and cytotoxic effects are summarized, and its molecular mechanism of action, including the induction of oxidative stress and the activation of the Nrf2 signaling pathway, is elucidated through a detailed signaling pathway diagram. This document serves as a critical resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development, offering a deep dive into the science behind this important antiseptic.
Introduction and Historical Context
The journey of this compound as an antiseptic is intrinsically linked to the broader discovery of quaternary ammonium compounds (QACs). The pioneering work of German pathologist and bacteriologist Gerhard Domagk in 1935 on the disinfectant properties of benzalkonium chloride, a close structural analog, marked a significant milestone in the development of antiseptics.[1][2][3] Domagk's research, which earned him the Nobel Prize, introduced a new class of cationic surfactants with potent antimicrobial activity.[1][2][3] While much of the early literature focuses on the chloride salt, this compound has been recognized and utilized as an effective antiseptic for decades, valued for its broad-spectrum efficacy and stability.[4]
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through a quaternization reaction, a type of N-alkylation. The most common method involves the reaction of a tertiary amine, specifically N,N-dimethylbenzylamine, with an appropriate alkyl bromide.
General Protocol for N-alkylation
Materials:
-
N,N-dimethylbenzylamine
-
Alkyl bromide (e.g., dodecyl bromide for a C12 alkyl chain)
-
Solvent (e.g., butanone, ethanol, or acetonitrile)
-
Reflux condenser
-
Erlenmeyer flask
-
Stirring apparatus
Procedure:
-
In an Erlenmeyer flask equipped with a reflux condenser, dissolve N,N-dimethylbenzylamine in the chosen solvent.
-
Add an equimolar amount of the desired alkyl bromide to the solution.
-
The reaction mixture is then stirred and heated under reflux. The reaction time can vary depending on the specific reactants and solvent used.
-
Upon completion of the reaction, the solvent is evaporated.
-
The crude product can be purified by recrystallization from a suitable solvent, such as butanone, to yield the final this compound product.
Mechanism of Antimicrobial Action
This compound exerts its antiseptic effect primarily through the disruption of microbial cell membranes. As a cationic surfactant, its positively charged headgroup interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. This initial electrostatic interaction is followed by the insertion of its lipophilic alkyl tail into the hydrophobic core of the lipid bilayer. This intercalation disrupts the structural integrity and fluidity of the membrane, leading to increased permeability, leakage of essential intracellular components like ions and metabolites, and ultimately, cell lysis and death.[4][5]
Beyond direct membrane disruption, recent studies have elucidated a more complex mechanism involving the induction of cellular stress responses.
Signaling Pathway of this compound-Induced Cell Death
This compound has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress.[4][6] This oxidative stress, in turn, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[4][6] Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes. However, excessive ROS production can overwhelm the cell's antioxidant capacity, leading to apoptosis.
Caption: Signaling pathway of this compound's antimicrobial action.
Quantitative Data on Antimicrobial Efficacy and Cytotoxicity
The antiseptic efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vivo Efficacy of this compound in a Rat Wound Healing Model[4]
| Treatment Group | Wound Healing Rate (%) at Day 20 | Histopathological Score at Day 20 | Apoptosis Index (TUNEL) |
| This compound (BB) | 91.42 ± 5.12 | 4.17 ± 0.75 | 5.05 ± 1.77 |
| Povidone-Iodine (PVP-I) | >95 | Higher than BB | Lower than BB |
| Chlorhexidine Gluconate (CHG) | >95 | Higher than BB | Lower than BB |
| Normal Saline (NS) | ~100 | Highest | Lowest |
Table 2: In Vitro Cytotoxicity of this compound on HaCaT Keratinocytes[4]
| Antiseptic | IC25 (µg/mL) | IC50 (µg/mL) | IC75 (µg/mL) |
| This compound (BB) | 1.90 | 4.16 | 9.09 |
| Povidone-Iodine (PVP-I) | 6.26 | 8.71 | 12.13 |
| Chlorhexidine Gluconate (CHG) | 5.14 | 10.01 | 19.52 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiseptic properties of this compound.
In Vivo Wound Healing Study in a Rat Model
Objective: To evaluate the effect of this compound on wound healing and infection control in a full-thickness skin defect model in rats.
Experimental Workflow:
Caption: Workflow for an in vivo wound healing study.
Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (200-250 g) are used. Animals are housed individually in a controlled environment.
-
Anesthesia and Wound Creation: Rats are anesthetized (e.g., with an intraperitoneal injection of pentobarbital sodium). The dorsal hair is shaved, and the skin is disinfected. A circular, full-thickness skin wound (e.g., 20 mm in diameter) is created on the back of each rat using a sterile biopsy punch.
-
Treatment Groups: Animals are randomly assigned to different treatment groups: this compound (e.g., 0.1% solution), Povidone-Iodine (e.g., 10% solution), Chlorhexidine Gluconate (e.g., 2% solution), and a control group (Normal Saline).
-
Wound Treatment and Monitoring: The wounds are treated topically with the respective antiseptic solutions daily. The wound area is photographed and measured at regular intervals (e.g., days 0, 3, 7, 14, and 20) to calculate the wound healing rate.
-
Histopathological Analysis: At the end of the experiment, animals are euthanized, and the wound tissue is excised. The tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition.
-
Immunohistochemistry: Apoptosis is assessed using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay. The expression of Nrf2 can be evaluated by immunohistochemical staining with a specific anti-Nrf2 antibody.
In Vitro Cytotoxicity Assay (XTT/WST-1 Assay)
Objective: To determine the cytotoxic effect of this compound on human keratinocytes (HaCaT cells).
Protocol:
-
Cell Culture: HaCaT cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound and other test antiseptics. A control group with medium only is included.
-
Incubation: The cells are incubated with the test substances for a defined period (e.g., 24 hours).
-
Viability Assay: After incubation, the treatment medium is removed, and a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or WST-1 (water-soluble tetrazolium salt) reagent is added to each well.
-
Measurement: The plates are incubated for a further 2-4 hours at 37°C. The absorbance is measured at 450 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
-
Data Analysis: The IC50 (half-maximal inhibitory concentration) values are calculated from the dose-response curves.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate containing the broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control well (broth and inoculum, no antiseptic) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antiseptic at which there is no visible growth (turbidity) of the microorganism.
Time-Kill Kinetic Assay
Objective: To evaluate the rate at which this compound kills a specific microorganism.
Protocol:
-
Preparation: A standardized suspension of the test microorganism (e.g., P. aeruginosa) is prepared in a sterile buffer or broth.
-
Exposure: The microbial suspension is added to a solution of this compound at a specific concentration (e.g., 1x, 2x, or 4x MIC). A control with no antiseptic is also prepared.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquots are removed from the test and control solutions.
-
Neutralization and Plating: The antiseptic in the collected aliquots is immediately neutralized using a suitable neutralizer. The neutralized samples are then serially diluted and plated onto agar plates.
-
Incubation and Counting: The plates are incubated at 37°C for 24-48 hours, and the number of viable colonies (CFU/mL) is counted.
-
Data Analysis: The results are plotted as the log10 of the viable count (CFU/mL) versus time. A bactericidal effect is typically defined as a ≥ 3-log10 reduction in the initial inoculum.
Virucidal Efficacy Testing (Suspension Test - based on EN 14476)
Objective: To evaluate the ability of this compound to inactivate enveloped viruses.
Protocol:
-
Virus and Cell Culture: A stock of the test virus (e.g., a surrogate for enveloped viruses like Vaccinia virus) is prepared and titrated on a suitable host cell line.
-
Test Solution: A solution of this compound is prepared at the desired concentration.
-
Exposure: The virus stock is mixed with the this compound solution and an interfering substance (to simulate organic load) and incubated for a specific contact time (e.g., 5, 15, 30 minutes) at a controlled temperature. A control with the virus and a diluent instead of the antiseptic is run in parallel.
-
Neutralization: After the contact time, the virucidal activity is stopped by dilution in ice-cold cell culture medium.
-
Infectivity Assay: The residual infectivity of the virus is determined by a standard infectivity assay, such as the endpoint dilution assay (TCID50) on the host cell line.
-
Calculation of Viral Reduction: The reduction in viral titer is calculated by subtracting the log10 of the viral titer of the test sample from the log10 of the viral titer of the control. A ≥ 4-log10 reduction is typically required to claim virucidal activity.
Conclusion
This compound remains a cornerstone antiseptic with a rich history and a well-characterized mechanism of action. Its broad-spectrum antimicrobial activity, coupled with its stability, ensures its continued relevance in clinical and pharmaceutical settings. This technical guide has provided a comprehensive overview of its discovery, synthesis, and mode of action, supported by detailed experimental protocols and quantitative data. The elucidation of its ability to induce oxidative stress and activate the Nrf2 pathway offers new avenues for research and a deeper understanding of its cellular effects. For researchers and drug development professionals, a thorough understanding of the principles and methodologies outlined herein is essential for the continued development and application of effective antiseptic strategies.
References
- 1. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of virucidal activity of residual quaternary ammonium-treated surfaces on SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microchemlab.com [microchemlab.com]
An In-depth Technical Guide to Benzalkonium Bromide Homologues and Their Diverse Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzalkonium bromide (BAB), a quaternary ammonium compound, is a widely utilized cationic surfactant with a broad spectrum of applications, notably as an antimicrobial preservative in pharmaceutical formulations and as a disinfectant. BAB is not a single entity but rather a mixture of alkyldimethylbenzylammonium bromides, with the alkyl chain length varying. These different alkyl chain homologues, most commonly C12, C14, and C16, exhibit distinct physicochemical and biological properties. Understanding these differences is paramount for optimizing formulations, ensuring efficacy, and minimizing toxicity in drug development and other applications. This technical guide provides a comprehensive overview of the core properties of BAB homologues, detailed experimental protocols for their characterization, and insights into their mechanisms of action.
Physicochemical Properties
The length of the alkyl chain significantly influences the physicochemical characteristics of this compound homologues, such as their critical micelle concentration (CMC) and surface tension.
Data Presentation: Physicochemical Properties
| Property | Homologue | Value | Unit |
| Critical Micelle Concentration (CMC) | C12 | 3.375 | mM |
| C14 | 0.194 | mM | |
| C16 | 0.0421 | mM | |
| Surface Tension at CMC | C12 | Data not available in a comparative table | mN/m |
| C14 | Data not available in a comparative table | mN/m | |
| C16 | Data not available in a comparative table | mN/m |
Note: The CMC values are for quaternary ammonium compounds with the specified alkyl chain lengths and are considered representative of this compound homologues[1].
Biological Properties
The biological activities of this compound homologues, including their antimicrobial efficacy and cytotoxicity, are critically dependent on the alkyl chain length.
Antimicrobial Activity
The antimicrobial spectrum and potency of BAB homologues vary, with different chain lengths showing optimal activity against different types of microorganisms.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of C12, C14, and C16 this compound homologues against a panel of common microorganisms. The data is presented in g/100ml .
| Microorganism | C12 ( g/100ml ) | C14 ( g/100ml ) | C16 ( g/100ml ) | Mixture (1:1:1) ( g/100ml ) |
| Staphylococcus aureus | 0.004 | <0.0014 | 0.004 | <0.0014 |
| Escherichia coli | 0.004 | <0.0014 | <0.0014 | <0.0014 |
| Pseudomonas aeruginosa | 0.012 | 0.012 | 0.037 | 0.012 |
| Proteus vulgaris | 0.004 | <0.0014 | <0.0014 | <0.0014 |
| Serratia rubidaea | 0.004 | <0.0014 | <0.0014 | <0.0014 |
| Candida albicans | 0.004 | <0.0014 | <0.0014 | <0.0014 |
Source: Adapted from a dissertation on the antimicrobial effectiveness of this compound homologues[2].
Cytotoxicity
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound homologues using the broth microdilution method.
1. Materials:
- This compound homologues (C12, C14, C16) stock solutions.
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Bacterial or fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard).
- Sterile diluent (e.g., saline or broth).
- Incubator.
- Microplate reader (optional).
2. Methodology:
- Preparation of BAB dilutions: Prepare serial two-fold dilutions of each BAB homologue in the broth medium directly in the 96-well plates. The concentration range should be chosen to bracket the expected MIC.
- Inoculum preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Inoculation: Inoculate each well containing the BAB dilution with the standardized microbial suspension. Include a growth control well (medium and inoculum, no BAB) and a sterility control well (medium only).
- Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).
- Reading results: The MIC is determined as the lowest concentration of the BAB homologue that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
A[label="Prepare serial dilutions of BAB homologues in 96-well plate"];
B[label="Prepare standardized microbial inoculum"];
C [label="Inoculate wells with microbial suspension"];
D [label="Incubate plate at optimal conditions"];
E [label="Determine MIC (lowest concentration with no visible growth)"];
A -> C;
B -> C;
C -> D;
D -> E;
}
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
1. Materials:
- Human cell line (e.g., A549, HeLa, HepG2).
- Complete cell culture medium.
- This compound homologues (C12, C14, C16) stock solutions.
- 96-well cell culture plates.
- MTT solution (5 mg/mL in PBS).
- Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
- CO2 incubator.
- Microplate reader.
2. Methodology:
- Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a CO2 incubator.
- Treatment: Remove the medium and expose the cells to various concentrations of each BAB homologue diluted in fresh culture medium. Include a vehicle control (medium without BAB).
- Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the BAB concentration and fitting the data to a dose-response curve.
A[label="Seed cells in a 96-well plate and incubate for 24h"];
B[label="Treat cells with different concentrations of BAB homologues"];
C [label="Incubate for a defined period (e.g., 24-72h)"];
D [label="Add MTT solution and incubate for 2-4h"];
E [label="Solubilize formazan crystals"];
F [label="Measure absorbance at 570 nm"];
G [label="Calculate cell viability and determine IC50"];
A -> B;
B -> C;
C -> D;
D -> E;
E -> F;
F -> G;
}
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through various mechanisms, primarily by disrupting cell membranes. At the molecular level, it can trigger specific signaling pathways leading to programmed cell death (apoptosis).
BAB-Induced Mitochondrial Apoptosis Pathway
This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the permeabilization of the mitochondrial outer membrane and the subsequent activation of a caspase cascade.
BAB and the Integrated Stress Response (ISR)
Recent studies have indicated that this compound can also activate the Integrated Stress Response (ISR), a cellular signaling network that is triggered by various stress conditions. The ISR converges on the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.
Conclusion
The homologues of this compound exhibit a fascinating structure-activity relationship, where the length of the alkyl chain dictates their physicochemical and biological properties. The C14 and C16 homologues generally demonstrate superior antimicrobial activity against a broad range of microorganisms, while also exhibiting higher cytotoxicity. This technical guide provides a foundational understanding for researchers and drug development professionals to make informed decisions regarding the selection and application of specific BAB homologues. The detailed experimental protocols and insights into the underlying signaling pathways offer a practical framework for further investigation and optimization of formulations containing these important compounds. Further research is warranted to generate comprehensive, directly comparative datasets for all properties across the full range of homologues to facilitate more precise and predictive formulation development.
References
In Vitro Safety and Toxicity Profile of Benzalkonium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzalkonium bromide, a quaternary ammonium compound widely used as an antimicrobial preservative and surfactant, exhibits a complex safety and toxicity profile in in vitro settings. This technical guide provides an in-depth overview of its cytotoxic and genotoxic effects, mechanisms of action, and relevant experimental protocols for its evaluation. Quantitative toxicity data from various studies are summarized to aid researchers in designing and interpreting their own in vitro experiments. The primary mechanism of toxicity involves the disruption of cell membrane integrity, leading to a cascade of cellular events including apoptosis and oxidative stress. Understanding these pathways is crucial for the safe and effective use of this compound in research and development.
Cytotoxicity Profile
This compound demonstrates dose- and time-dependent cytotoxicity across a range of cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary significantly depending on the cell type, exposure duration, and the specific assay used.
Quantitative Cytotoxicity Data
The following tables summarize the reported IC50 and EC50 values for this compound (often reported as benzalkonium chloride, BAC) in various human cell lines.
Table 1: IC50 Values of this compound in Human Cell Lines
| Cell Line | Assay | Exposure Time | IC50 | Reference |
| Human Lung Epithelial (H358) | MTT | 30 min | 7.1 µg/mL | [1] |
| Human Lung Epithelial (H358) | MTT | 24 h | 1.5 µg/mL | [1] |
| Human Alveolar Epithelial (A549) | WST-1 | 24 h | 4.5 - 19 mg/mL | [2] |
| Human Bronchial Epithelial (Calu-3) | WST-1 | 24 h | 3.6 - 6.7 mg/mL | [2] |
| Human Conjunctival (Chang) | MTT, Neutral Red | 10, 30, 60 min | >0.002% (low toxicity) | [3] |
| Bladder Carcinoma (5637) | Not Specified | 48 h | ~5 µg/mL (effective apoptotic conc.) | [4] |
| Bladder Carcinoma (T24) | Not Specified | Not Specified | Dose-dependent inhibition | [4] |
Table 2: EC50 Values of this compound
| Cell Line | Assay | Exposure Time | EC50 (based on nominal concentration) | Reference |
| Rainbow Trout Gill (RTgill-W1) | CFDA-AM | 48 h | Varies with alkyl chain length (e.g., ~1 µM for C12) | [5] |
| Rainbow Trout Gill (RTgill-W1) | alamarBlue | 48 h | Varies with alkyl chain length | [5] |
Genotoxicity Profile
The genotoxicity of this compound has been investigated in several in vitro systems, with some conflicting results. While some studies indicate that it can induce DNA damage, others have reported negative results in bacterial reverse mutation assays.
Table 3: Summary of In Vitro Genotoxicity Studies on this compound
| Assay | Cell Type/Organism | Concentration Range | Results | Reference |
| Comet Assay (SCGE) | Human Respiratory Epithelial (BEAS-2B) | 0.002% - 0.05% | Dose-dependent increase in DNA damage (tail moment) | [6] |
| Comet Assay (SCGE) | Primary Rat Hepatocytes | 0.11 - 1.0 mg/L | Significant induction of DNA migration at 1.0 mg/L | [7][8] |
| Micronucleus Assay | Peripheral Human Lymphocytes | 1.0 and 3.0 mg/L | Significant increase in micronuclei | [7] |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA102, 1535, 1537) | Up to 50 µ g/plate | Negative (with and without metabolic activation) | [9] |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100) | 0.001 - 110 µ g/plate | Negative (with and without metabolic activation) | [7][8] |
| Comet Assay | 3D cultured HepG2 cells | Not specified | Negative (with and without metabolic activation) | [10] |
Mechanism of Action
The primary mechanism of this compound's toxicity is the disruption of cell membrane integrity due to its cationic surfactant properties. This initial event triggers a cascade of downstream cellular responses, including apoptosis and oxidative stress.
Induction of Apoptosis via the Mitochondrial Pathway
This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of caspases.
Caption: this compound Induced Apoptotic Pathway.
Studies have shown that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[4][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[4] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[12] Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[4][13]
Induction of Oxidative Stress and the Nrf2 Signaling Pathway
This compound exposure can induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell.[14][15] Cells respond to this stress by activating protective signaling pathways, most notably the Keap1-Nrf2 pathway.
Caption: this compound and Nrf2-Mediated Oxidative Stress Response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm and targeted for degradation by Keap1.[16][17] The presence of ROS induced by this compound leads to the oxidation of cysteine residues on Keap1, causing a conformational change that releases Nrf2.[18] Nrf2 is then free to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.[16][19] This leads to the increased expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), which help to mitigate the damaging effects of oxidative stress.[19][20]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to assess the cytotoxicity and genotoxicity of this compound.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, positive control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Caption: Workflow for the MTT Assay.
This is a fluorometric/colorimetric assay that also measures cell viability based on metabolic activity.
-
Principle: The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[2][7]
-
Protocol:
-
Plate and treat cells as described for the MTT assay.
-
At the end of the treatment period, add alamarBlue™ reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability relative to the untreated control.
-
Caption: Workflow for the alamarBlue™ Assay.
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[14][21]
-
Protocol:
-
Harvest cells after treatment with this compound.
-
Create a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Genotoxicity Assay
The comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[6][22]
-
Protocol (Alkaline Comet Assay):
-
Harvest cells after treatment with this compound.
-
Mix the cell suspension with low-melting-point agarose and cast a thin layer on a microscope slide.
-
Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Place the slides in an electrophoresis chamber filled with alkaline buffer (pH > 13) to unwind the DNA.
-
Apply an electric field to allow the negatively charged DNA to migrate towards the anode.
-
Neutralize and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., tail moment, % DNA in tail).
-
Caption: Workflow for the Comet Assay.
Conclusion
References
- 1. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell viability score (CVS) as a good indicator of critical concentration of benzalkonium chloride for toxicity in cultured ocular surface cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzalkonium chloride (BAC) and dimethyldioctadecyl-ammonium bromide (DDAB), two common quaternary ammonium compounds, cause genotoxic effects in mammalian and plant cells at environmentally relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. Benzalkonium Chloride Disinfectants Induce Apoptosis, Inhibit Proliferation, and Activate the Integrated Stress Response in a 3-D in Vitro Model of Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Degradation of Benzalkonium Bromide in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways of benzalkonium bromide (and its chloride salt, hereafter referred to as BACs) in aqueous solutions. The document details the primary mechanisms of degradation, including chemical, biological, and advanced oxidation processes. It presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of degradation pathways and experimental workflows to facilitate a deeper understanding of the transformation of this widely used quaternary ammonium compound.
Introduction to this compound and its Environmental Fate
This compound is a cationic surfactant with a broad spectrum of antimicrobial activity, leading to its extensive use as a disinfectant and preservative in pharmaceutical, cosmetic, and industrial applications. Its widespread use, however, raises concerns about its environmental persistence and the potential for the formation of toxic byproducts. Understanding the degradation pathways of this compound is crucial for developing effective remediation strategies and for assessing its environmental impact. This guide synthesizes the current scientific knowledge on the degradation of this compound in aqueous environments.
Primary Degradation Pathways
The degradation of this compound in aqueous solutions can be broadly categorized into three main pathways: chemical degradation, biodegradation, and advanced oxidation processes. Each of these pathways involves distinct mechanisms and leads to a unique set of transformation products.
Chemical Degradation
Chemical degradation of this compound in aqueous solutions is primarily driven by reactions with chemical oxidants such as active bromine or chlorine, which may be present in disinfected water systems.
The reaction with active bromine proceeds via a radical substitution mechanism, primarily targeting the hydrogen atoms of the alkyl chain. This initial bromination is followed by further transformations, including the formation of dibromo, hydroxy, and hydroxybromo derivatives.[1][2][3] Under conditions of deep degradation, the this compound molecule can be broken down into smaller, more volatile organobromine compounds such as bromoform and bromoacetonitrile.[1][2][3]
Key Transformation Products:
-
Monobromo derivatives
-
Dibromo derivatives
-
Hydroxy derivatives
-
Hydroxybromo derivatives
-
Bromoform
-
Bromoacetonitrile
Biodegradation
Microorganisms, particularly bacteria of the genus Pseudomonas, play a significant role in the degradation of benzalkonium compounds in environments such as activated sludge.[4][5][6] The primary biodegradation pathway is initiated by the cleavage of the C-N bond, a process known as dealkylation, which results in the formation of benzyldimethylamine (BDMA) and a long-chain fatty aldehyde.[4] BDMA is considerably less toxic than the parent compound.[7] Subsequently, BDMA can be further mineralized to smaller molecules like dimethylamine, benzylamine, CO2, and ammonia.[4] Other identified biodegradation pathways include ω-oxidation followed by β-oxidation of the alkyl chain.
Key Transformation Products:
-
Benzyldimethylamine (BDMA)
-
Long-chain fatty aldehydes
-
Benzyl methyl amine
-
Dodecyl dimethyl amine
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are highly effective in degrading this compound through the generation of powerful oxidizing species, such as hydroxyl (•OH) and sulfate (SO₄•⁻) radicals.[8][9] These radicals can attack the this compound molecule at multiple sites, including both the hydrophobic alkyl chain and the hydrophilic benzyl and ammonium moieties.[9][10]
Common AOPs for this compound degradation include:
-
Fenton and Photo-Fenton (H₂O₂/Fe²⁺): This process generates hydroxyl radicals that lead to the formation of intermediates like benzyl dimethyl amine and dodecane.[9][10]
-
UV/Chlorine: This combination leads to degradation through both direct UV photolysis and radical-mediated oxidation, with cleavage of the benzyl-nitrogen bond and hydrogen abstraction from the alkyl chain being key mechanisms.[11][12]
-
Ozonation (O₃) and O₃/UV: These methods also rely on the generation of hydroxyl radicals to oxidize this compound.[13]
-
Persulfate (S₂O₈²⁻) activated by Fe⁰: This system generates both hydroxyl and sulfate radicals, leading to degradation pathways that include dealkylation, demethylation, hydroxylation, and cleavage of the benzyl C-N bond.[8]
Key Transformation Products from AOPs:
-
Benzyl dimethyl amine
-
Dodecane
-
Hydroxylated derivatives
-
Products of C-N bond cleavage
Photodegradation and Hydrolysis
Direct photodegradation of this compound by sunlight is not expected to be a significant degradation pathway as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[7] However, in the presence of a photosensitizer like acetone, it can undergo photodegradation with an estimated half-life of 7.1 days.[7]
This compound is generally stable to hydrolysis at neutral and acidic pH. The calculated half-lives for benzalkonium chloride were 150-183 days at pH 5 and pH 7, and 379 days at pH 9.[7] Forced degradation studies under strong acidic (1M HCl at 80°C for 2 hours) and basic (1M NaOH at 80°C for 2 hours) conditions have been performed to validate analytical methods, but these conditions do not represent typical environmental scenarios.[2][11]
Quantitative Data on Degradation
The efficiency and rate of this compound degradation are highly dependent on the specific conditions of the degradation process. The following tables summarize quantitative data from various studies.
Table 1: Biodegradation of Benzalkonium Chloride
| Microorganism/System | Initial Concentration | Degradation Time | Degradation Efficiency | Key Byproducts | Reference |
|---|---|---|---|---|---|
| Pseudomonas sp. | 100 mg/L | 150 h | >99% | Benzyl methyl amine, Dodecyl dimethyl amine | [4][5] |
| Pseudomonas sp. | 500 mg/L | - | Metabolized | Benzyldimethylamine (BDMA) | [4] |
| Activated Sludge | 5-20 mg/L | - | Complete degradation | - | [14] |
| Pseudomonas sp. BIOMIG1 | - | - | - | Benzyldimethylamine (BDMA) |[7] |
Table 2: Degradation of Benzalkonium Chloride by Advanced Oxidation Processes (AOPs)
| AOP Method | Initial Concentration | Treatment Time | Degradation Efficiency | Key Conditions | Reference |
|---|---|---|---|---|---|
| Fe⁰/Persulfate | - | 60 min | 91.7% | Fe⁰ dosage: 5.0 mM, [PS]:[BAC] = 10:1, pH 7.0 | [8] |
| UV/Chlorine | - | 12 min | 81.4% to 56.6% | Chlorine: 0-150 mg/L, pH 3.6-9.5 | [11][12] |
| Fenton (H₂O₂/Fe²⁺) | - | - | COD removal: 32% | Optimal molar ratio H₂O₂/Fe²⁺ = 10:1 | [9][10] |
| S₂O₈²⁻/Fe²⁺ | - | 60 min | 91.45% | [S₂O₈²⁻]/[Fe²⁺] = 1:2, pH 5.0 | |
Table 3: Hydrolytic Stability of Benzalkonium Chloride
| pH | Half-life (days) | Conditions | Reference |
|---|---|---|---|
| 5 | 150-183 | Aqueous solution | [7] |
| 7 | 150-183 | Aqueous solution | [7] |
| 9 | 379 | Aqueous solution |[7] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments for studying the degradation of this compound.
Analysis of this compound and its Degradation Products
The analysis of this compound and its degradation products is typically performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.
Protocol: HPLC-MS/MS Analysis
-
Sample Preparation: Aqueous samples are often pre-concentrated and cleaned up using solid-phase extraction (SPE) with a weak cation-exchange cartridge.[9] The eluate is then filtered through a 0.22 µm filter before injection.[15]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm) or a mixed-mode column like Primesep SB is commonly used.[6][16]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with additives like ammonium formate or trifluoroacetic acid to improve peak shape and ionization, is employed.[6][16] A typical mobile phase could be a gradient of acetonitrile and 0.01% aqueous triethylamine (pH 2.5) in a 60:40 v/v ratio.[17][18]
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.[17][18]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[17][18]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to detect the cationic this compound and its degradation products.
-
Analysis: Tandem mass spectrometry (MS/MS) is used for the structural elucidation of degradation products by analyzing their fragmentation patterns.
-
Forced Degradation Studies
Forced degradation studies are conducted to understand the stability of this compound under stress conditions and to generate degradation products for analytical method development.
Protocol: Hydrolytic Degradation
-
Acid Hydrolysis: A solution of this compound (e.g., 50 µg/mL) is prepared in 1M HCl. The solution is then heated in a water bath at 80°C for 2 hours. After cooling, the solution is neutralized with 1M NaOH and diluted to the final concentration for analysis.[2][11]
-
Base Hydrolysis: A solution of this compound is prepared in 1M NaOH and subjected to the same heating and neutralization procedure as in acid hydrolysis.[2][11]
Biodegradation Studies
Protocol: Biodegradation by Pseudomonas sp.
-
Culture Preparation: A pure culture of a Pseudomonas species known to degrade benzalkonium compounds is grown in a suitable nutrient broth.
-
Degradation Assay: The bacterial cells are harvested, washed, and resuspended in a minimal salts medium.[6] this compound is added as the sole carbon source at a specific concentration (e.g., 100 mg/L).[4][5]
-
Incubation: The culture is incubated under aerobic conditions at a controlled temperature (e.g., 30°C) with shaking.
-
Sampling and Analysis: Aliquots of the culture are withdrawn at different time intervals. The cells are removed by centrifugation or filtration, and the supernatant is analyzed for the disappearance of the parent compound and the appearance of degradation products using HPLC-MS/MS.
Conclusion
The degradation of this compound in aqueous solutions is a complex process influenced by a variety of factors, including the presence of chemical oxidants, microbial activity, and exposure to advanced oxidation processes. Chemical degradation through bromination or chlorination leads to a series of halogenated intermediates. Biodegradation, primarily by Pseudomonas species, proceeds mainly through a dealkylation pathway, significantly reducing the toxicity of the compound. Advanced oxidation processes are highly effective in mineralizing this compound through the action of reactive radical species. In contrast, direct photodegradation and hydrolysis are not considered major degradation pathways under typical environmental conditions. This guide provides a foundational understanding of these processes, which is essential for professionals involved in drug development, environmental science, and water treatment.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzalkonium Chloride | C22H40ClN | CID 3014024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Efficient degradation of benzalkonium chloride (BAC) by zero-valent iron activated persulfate: Kinetics, reaction mechanisms, theoretical calculations and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism and toxicity research of benzalkonium chloride oxidation in aqueous solution by H2O2/Fe(2+) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a New Pseudomonas Agar Medium Containing Benzalkonium Chloride in Cetrimide Agar [scirp.org]
- 14. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cationic Surfactant Properties of Benzalkonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core cationic surfactant properties of Benzalkonium Bromide (BKB). Given the extensive research and data available for its close structural analog, Benzalkonium Chloride (BKC), this guide leverages quantitative data from BKC studies to provide a robust understanding of BKB's behavior in aqueous solutions. The fundamental physicochemical principles governing the surfactant properties of both salts are analogous.
Physicochemical Properties of this compound
This compound is a quaternary ammonium compound that functions as a cationic surfactant.[1] Its amphiphilic nature, characterized by a hydrophilic quaternary ammonium head group and a hydrophobic alkyl chain, drives its surface-active and self-assembling properties in solution.[2] This structure is also responsible for its well-known antimicrobial and preservative activities, making it a valuable excipient in pharmaceutical formulations.[3][4] The primary mechanism of its antimicrobial action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents.[2][5]
Table 1: General Physicochemical Properties of this compound
| Property | Value/Description |
| Synonyms | Benzyldimethyldodecylammonium bromide |
| Molecular Formula | C₂₁H₃₈BrN |
| Molecular Weight | 384.44 g/mol |
| Appearance | Yellow-white waxy solid or gel |
| Solubility | Easily soluble in water and ethanol |
Note: The properties listed are general and can vary depending on the specific alkyl chain length distribution of the commercial product.
Micellization and Aggregation Behavior
In aqueous solutions, surfactant monomers self-assemble into organized structures called micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This process is thermodynamically driven to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules.[6] The CMC is a critical parameter as many physicochemical properties of the surfactant solution change abruptly at this concentration.[7]
The data presented below for Benzalkonium Chloride (BKC) is highly representative of the behavior of this compound.
Table 2: Critical Micelle Concentration (CMC) and Degree of Micelle Ionization (α) of Benzalkonium Chloride in Aqueous Solution at Various Temperatures [8]
| Temperature (K) | CMC (mM) | Degree of Micelle Ionization (α) |
| 298.15 | 4.39 | 0.388 |
| 303.15 | 4.40 | 0.391 |
| 308.15 | 4.43 | 0.397 |
| 313.15 | 4.46 | 0.398 |
| 318.15 | 4.50 | 0.400 |
| 323.15 | 4.54 | 0.405 |
| 328.15 | 4.60 | 0.423 |
| 333.15 | 4.66 | 0.461 |
Table 3: Effect of Electrolytes on the CMC of Benzalkonium Chloride at 25°C (298.15 K) [8]
| Electrolyte | CMC (mM) |
| None | 4.39 |
| 0.01M KCl | 3.59 |
| 0.01M MgSO₄ | 3.27 |
The presence of electrolytes reduces the electrostatic repulsion between the cationic head groups of the surfactant molecules, thereby promoting micellization at a lower concentration.[8]
Figure 1: Schematic representation of micelle formation from surfactant monomers above the Critical Micelle Concentration (CMC).
Surface Tension
This compound, as a surfactant, reduces the surface tension of water. As the concentration of BKB increases, the surface tension of the solution decreases until the CMC is reached. Above the CMC, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant.[4]
Table 4: Surface Tension Properties of Benzalkonium Chloride at 25°C (298.15 K) [8]
| Property | Value |
| Surface Tension at CMC (γ_CMC) | ~36 mN/m |
| Surface Pressure at CMC (Π_CMC) | ~36 mN/m |
Note: Surface pressure is calculated as the difference between the surface tension of the pure solvent (water, ~72 mN/m at 25°C) and the surface tension of the solution at the CMC.
Thermodynamics of Micellization
The process of micellization can be described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide insight into the spontaneity and driving forces of micelle formation.[6]
Table 5: Thermodynamic Parameters of Micellization for Benzalkonium Chloride in Aqueous Solution at 25°C (298.15 K) [8]
| Thermodynamic Parameter | Value |
| ΔG°mic | -25.8 kJ/mol |
| ΔH°mic | -3.8 kJ/mol |
| ΔS°mic | 73.8 J/mol·K |
The negative value of ΔG°mic indicates that micellization is a spontaneous process. The positive entropy change is the primary driving force for micellization, which is attributed to the hydrophobic effect – the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water.[6]
Experimental Protocols
Determination of Critical Micelle Concentration by Conductivity Measurement
This method is suitable for ionic surfactants like this compound. The principle is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as more charge-carrying monomers are added. Above the CMC, the newly added surfactant molecules form micelles, which have a lower mobility than the individual ions, resulting in a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot gives the CMC.[7]
Protocol:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks to cover a concentration range both below and above the expected CMC.
-
Conductivity Measurement:
-
Calibrate the conductivity meter using standard KCl solutions.
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution to be measured.
-
Immerse the conductivity cell in the sample solution, ensuring the electrodes are fully covered.
-
Allow the temperature of the solution to equilibrate to the desired value (e.g., 25°C) using a thermostated water bath.
-
Record the conductivity reading once it has stabilized.
-
Repeat the measurement for each of the prepared dilutions, starting from the most dilute to the most concentrated.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes.
-
Perform a linear regression on the data points in both the pre-micellar and post-micellar regions.
-
The concentration at the intersection of these two lines is the CMC.
-
Figure 2: Experimental workflow for determining the CMC of this compound by conductivity measurement.
Determination of Surface Tension by Wilhelmy Plate Method
The Wilhelmy plate method is a widely used technique to measure the surface tension of liquids. It involves measuring the force exerted on a thin platinum plate that is brought into contact with the liquid surface.[9]
Protocol:
-
Preparation of Solutions: Prepare a series of this compound solutions of different concentrations in deionized water.
-
Instrument Setup and Calibration:
-
Use a tensiometer equipped with a Wilhelmy plate.
-
Clean the platinum plate thoroughly by rinsing with a suitable solvent (e.g., ethanol) and then flaming it to red heat to remove any organic contaminants.
-
Calibrate the instrument's balance according to the manufacturer's instructions.
-
-
Surface Tension Measurement:
-
Place the sample solution in a clean vessel on the instrument's stage.
-
Hang the cleaned Wilhelmy plate from the balance hook.
-
Raise the sample stage until the liquid surface just touches the bottom edge of the plate.
-
The software will record the force exerted on the plate as a function of time.
-
The surface tension is calculated from the measured force at equilibrium, the perimeter of the plate, and the contact angle (which is assumed to be zero for a clean platinum plate).
-
Repeat the measurement for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The plot will show a decrease in surface tension with increasing concentration, followed by a plateau.
-
The concentration at which the plateau begins is the CMC. The surface tension value at the plateau is the γ_CMC.
-
Figure 3: Experimental workflow for determining the surface tension and CMC of this compound using the Wilhelmy plate method.
Biological Interactions and Signaling Pathways
The interaction of this compound with cell membranes is central to its biological activity. As a cationic surfactant, it electrostatically interacts with the negatively charged components of cell membranes, leading to membrane disruption.[2] This disruption can trigger a cascade of cellular events, including apoptosis (programmed cell death) and cell cycle arrest.
Studies have shown that Benzalkonium salts can induce apoptosis through the mitochondrial pathway. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3.[5]
Furthermore, Benzalkonium salts have been shown to cause G0/G1 cell cycle arrest. This is mediated by a reduction in the levels of Cdc6, an essential regulator of DNA replication. The PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, is implicated in this process.[9]
Figure 4: Simplified signaling pathway of this compound-induced apoptosis via the mitochondrial pathway.
Figure 5: Simplified signaling pathway of this compound-induced G0/G1 cell cycle arrest.
This technical guide provides a foundational understanding of the cationic surfactant properties of this compound, leveraging extensive data from its close analog, Benzalkonium Chloride. The provided experimental protocols and insights into its biological interactions are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical excipient.
References
- 1. 3.3. CMC Determination [bio-protocol.org]
- 2. Benzalkonium Chloride Disinfectants Induce Apoptosis, Inhibit Proliferation, and Activate the Integrated Stress Response in a 3-D in Vitro Model of Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 6. justagriculture.in [justagriculture.in]
- 7. sci-rad.com [sci-rad.com]
- 8. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 9. e-century.us [e-century.us]
Methodological & Application
Application Notes and Protocols for Benzalkonium Bromide in Bacterial Biofilm Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzalkonium bromide, a quaternary ammonium compound, is a cationic surfactant with broad-spectrum antimicrobial properties. It is widely utilized as a disinfectant and antiseptic in various clinical and industrial settings. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death.[1]
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This protective matrix renders the embedded bacteria significantly more resistant to antimicrobial agents compared to their free-floating (planktonic) counterparts. The study of biofilm disruption is critical for developing effective strategies to combat persistent infections and contamination in both clinical and industrial environments.
These application notes provide a comprehensive overview of the use of this compound in bacterial biofilm disruption assays. Detailed protocols for key experiments are provided, along with a summary of quantitative data from recent studies and visualizations of relevant signaling pathways and experimental workflows.
Mechanism of Action and Signaling Pathways
The primary antimicrobial action of this compound is the disruption of the bacterial cell membrane.[1] However, its effect on biofilms is more complex, involving interactions with the EPS matrix and influencing bacterial signaling pathways that regulate biofilm formation and dispersal.
At sub-inhibitory concentrations, benzalkonium compounds have been observed to sometimes stimulate biofilm formation in certain bacterial species.[2][3] This response has been linked to the modulation of key signaling pathways, including the cyclic dimeric guanosine monophosphate (c-di-GMP) and quorum sensing (QS) systems.
The second messenger c-di-GMP is a key regulator of the transition between motile and sessile lifestyles in many bacteria.[4] High intracellular levels of c-di-GMP generally promote biofilm formation, while low levels favor motility and biofilm dispersal.[4] Studies have shown that exposure to low concentrations of benzalkonium chloride can lead to an increase in intracellular c-di-GMP levels in some bacteria, thereby enhancing biofilm formation. Conversely, at higher, disruptive concentrations, a decrease in c-di-GMP levels has been observed.[4][5]
Quorum sensing, a cell-to-cell communication system, also plays a role in biofilm development. In some bacteria, such as Listeria monocytogenes, adaptation to benzalkonium chloride has been shown to increase the expression of the Agr quorum-sensing system, which in turn enhances biofilm formation.[6][7]
Diagram of this compound's Influence on Biofilm-Related Signaling
Caption: this compound's concentration-dependent effect on bacterial signaling and biofilm phenotype.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds on bacterial biofilms as reported in the literature.
Table 1: Efficacy of Benzalkonium Compounds in Biofilm Inhibition and Eradication
| Bacterial Species | Compound | Concentration | Effect | Reference |
| Vibrio parahaemolyticus | Benzalkonium Chloride (BAC) | 1.25% | 82.1% reduction in biofilm formation | [5] |
| Vibrio harveyi | Benzalkonium Chloride (BAC) | 1.25% | 95.7% reduction in biofilm formation | [5] |
| Acinetobacter baumannii | Benzalkonium Chloride (BZK) | ½ MIC | 20-70% reduction in biofilm formation | [1] |
| Bacillus cereus | This compound (BK) | 5000 µg/mL (with CIP) | Biofilm cells removed to below detection limit | [8] |
| Pseudomonas aeruginosa | This compound | 23.44 ppm (with 2205-Cu DSS) | 24.2% higher germicidal rate than BK alone | [9] |
| Staphylococcus aureus | Benzalkonium Chloride | MIC & 2xMIC | No biofilm production | [2] |
| Pseudomonas aeruginosa | Benzalkonium Chloride | MIC & 2xMIC | No biofilm production | [2] |
Table 2: Minimum Inhibitory and Biofilm Eradication Concentrations (MIC & MBEC)
| Bacterial Species | Compound | MIC | MBEC | Reference |
| Bacillus cereus | This compound (BK) | 6.25 µg/mL | Not Reported | [8] |
| Pseudomonas aeruginosa | Benzalkonium Chloride | 0.14 g/mL | Not Reported | [10] |
| Staphylococcus aureus | Benzalkonium Chloride | 0.2 g/mL | Not Reported | [10] |
| Campylobacter isolates | Benzalkonium Chloride | 0.5 - 32 µg/mL | Equal to or surpassed MIC | [11] |
| Pseudomonas aeruginosa | Biocides | Not Reported | Ineffective at recommended in-use concentrations | [12] |
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy of this compound against bacterial biofilms.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the lowest concentration of this compound that inhibits the formation of a biofilm.
Diagram of MBIC Assay Workflow
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Materials:
-
This compound stock solution
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom microtiter plates
-
Phosphate-buffered saline (PBS), sterile
-
Crystal Violet (CV) solution (0.1% w/v)
-
33% glacial acetic acid or 95% ethanol
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium. Include wells with medium only (negative control) and wells with medium and no this compound (positive control).
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized concentration (e.g., 1 x 10^6 CFU/mL, corresponding to a specific OD600).
-
Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the this compound dilutions and controls.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from the wells. Wash the wells gently with sterile PBS to remove non-adherent cells. Repeat the wash step 2-3 times.
-
Staining (Crystal Violet Method): a. Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature. b. Discard the crystal violet solution and wash the wells with sterile PBS until the wash water is clear. c. Air-dry the plate. d. Solubilize the bound crystal violet by adding 33% glacial acetic acid or 95% ethanol to each well. e. Incubate for 10-15 minutes with gentle shaking.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a plate reader.
-
Data Analysis: The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the lowest concentration of this compound required to eradicate a pre-formed biofilm.
Diagram of MBEC Assay Workflow
Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.
Materials:
-
Same as for MBIC assay, with the addition of:
-
2,3,5-triphenyl tetrazolium chloride (TTC) solution (optional, for viability assessment)
-
Methanol or other solvent for formazan (optional)
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the MBIC protocol (steps 2-4), but without the addition of this compound.
-
Washing: After the incubation period for biofilm formation, discard the planktonic culture and wash the wells with sterile PBS to remove non-adherent cells.
-
Treatment: Add fresh growth medium containing serial dilutions of this compound to the wells with the pre-formed biofilms. Include appropriate controls.
-
Incubation: Incubate the plate for a defined treatment period (e.g., 24 hours).
-
Assessment of Viability (TTC Method): a. After treatment, wash the wells with PBS. b. Add a solution of TTC (e.g., 0.05%) in a suitable medium to each well.[5] c. Incubate in the dark for a few hours. Viable, metabolically active cells will reduce the colorless TTC to red formazan. d. Remove the TTC solution and add a solvent (e.g., methanol) to dissolve the formazan crystals.[5] e. Measure the absorbance at a wavelength of 490-500 nm.[5]
-
Data Analysis: The MBEC is the lowest concentration of this compound that results in a significant reduction in metabolic activity (or no visible growth if using a regrowth step) compared to the untreated control.
Protocol 3: Checkerboard Assay for Synergistic Effects
This assay is used to evaluate the synergistic, additive, or antagonistic effects of this compound in combination with another antimicrobial agent (e.g., an antibiotic).
Procedure:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antimicrobial agent along the y-axis. This creates a matrix of all possible combinations of concentrations.
-
Controls: Include wells with each agent alone in serial dilutions to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a positive growth control (no agents) and a negative control (no bacteria).
-
Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension and incubate as for a standard MIC assay.
-
Data Collection: After incubation, determine the MIC of each agent alone and in each combination.
-
Fractional Inhibitory Concentration (FIC) Index Calculation:
-
FIC of Agent A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Agent B = (MIC of B in combination) / (MIC of B alone)
-
FIC Index (FICI) = FIC of Agent A + FIC of Agent B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Conclusion
This compound is an effective agent for the disruption of bacterial biofilms, although its efficacy is concentration-dependent and can be influenced by the bacterial species and environmental conditions. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's anti-biofilm activity. Understanding its interaction with bacterial signaling pathways is crucial for optimizing its use and mitigating the potential for inducing biofilm formation at sub-inhibitory concentrations. Further research into synergistic combinations with other antimicrobial agents may lead to more effective strategies for biofilm control in both clinical and industrial applications.
References
- 1. Biofilm control by interfering with c-di-GMP metabolism and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens [frontiersin.org]
- 5. Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzalkonium Chloride Adaptation Increases Expression of the Agr System, Biofilm Formation, and Virulence in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Benzalkonium Chloride Adaptation Increases Expression of the Agr System, Biofilm Formation, and Virulence in Listeria monocytogenes [frontiersin.org]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. Transcriptomic signature of bacteria exposed to benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 11. Characterization of Biofilm Formation and Bacterial Resistance to Benzalkonium Chloride under Contrasting Cultivation Conditions [mdpi.com]
- 12. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzalkonium Bromide as a Preservative in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Benzalkonium Bromide (BAK) as a preservative in ophthalmic solutions. This document details its mechanism of action, efficacy, and toxicological profile, supported by quantitative data and detailed experimental protocols for its evaluation.
Introduction to this compound (BAK) in Ophthalmic Formulations
This compound (BAK) is a quaternary ammonium compound widely used as a preservative in multi-dose ophthalmic solutions to prevent microbial contamination.[1][2] Its amphiphilic nature allows it to act as a detergent, disrupting the cell membranes of bacteria and fungi, thereby ensuring the sterility of the product during its shelf-life and use.[1][3] While effective, the long-term use of BAK-preserved eye drops has raised concerns due to its potential to cause ocular surface disease (OSD).[2][4]
Mechanism of Action and Efficacy
BAK's primary function as a preservative stems from its ability to disrupt microbial cell membranes, leading to cell lysis and death.[1] This broad-spectrum antimicrobial activity is effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[1] The efficacy of a preservative system in an ophthalmic solution is evaluated through Preservative Efficacy Testing (PET), as outlined in pharmacopeias such as the United States Pharmacopeia (USP) chapter <51>.[3][5]
Toxicological Profile of this compound
The use of BAK in ophthalmic solutions is associated with a dose- and time-dependent toxicity to the ocular surface.[6][7] The primary toxic effects include:
-
Corneal and Conjunctival Epithelial Cell Damage: BAK can induce apoptosis (programmed cell death) and necrosis (cell death due to injury) in corneal and conjunctival epithelial cells.[7] This can compromise the barrier function of the cornea and lead to inflammation.
-
Tear Film Instability: As a surfactant, BAK can disrupt the lipid layer of the tear film, leading to increased evaporation and a shortened tear film break-up time (TBUT).[8][9] This contributes to symptoms of dry eye.
-
Loss of Conjunctival Goblet Cells: Chronic exposure to BAK can lead to a reduction in the density of conjunctival goblet cells, which are responsible for producing the mucin layer of the tear film.[2][10] This further exacerbates tear film instability and ocular surface dryness.
-
Inflammation: BAK can trigger the release of pro-inflammatory cytokines on the ocular surface, contributing to the inflammatory cycle of dry eye disease.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on the ocular surface.
Table 1: Cytotoxicity of this compound on Ocular Cells
| Cell Type | BAK Concentration (%) | Exposure Time | Effect | Reference |
| Human Corneal Epithelial Cells | 0.01% | 15 minutes | Significant decrease in cell viability | [11] |
| Human Corneal Epithelial Cells | 0.005% | 30 minutes | Marked cell dysfunction | [6] |
| Human Corneal Epithelial Cells | 0.05% | 5 minutes | Severe cell damage | [6] |
| Human Conjunctival Cells | 0.0001% | - | Arrest of cell growth | [7] |
| Human Conjunctival Cells | 0.001% | - | Apoptosis | [7] |
| Human Conjunctival Cells | 0.05% - 0.1% | - | Necrosis | [7] |
| Rabbit Corneal Epithelial Cells | 0.001% | 30 minutes | Disrupted cytoplasmic membranes | [6] |
Table 2: Effect of this compound on Tear Film Break-Up Time (TBUT)
| Species | BAK Concentration (%) | Change in TBUT | Reference |
| Rabbit | 0.01% | Shortened by a factor of about four | [8][9] |
| Human | 0.01% | Shortened by approximately twofold | [8][9] |
Table 3: Effect of this compound on Conjunctival Goblet Cell Density
| Animal Model | Treatment | Goblet Cells per high-power field (mean +/- SD) | Reference |
| New Zealand White Rabbits | Latanoprost with 0.02% BAK | 2.21 (+/- 0.40) | [10] |
| New Zealand White Rabbits | Travoprost with sofZia (BAK-free) | 6.02 (+/- 1.20) | [10] |
| New Zealand White Rabbits | Preservative-free artificial tears | 7.03 (+/- 1.33) | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the safety and efficacy of this compound in ophthalmic solutions.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Culture:
-
Culture human corneal or conjunctival epithelial cells in appropriate media and conditions until they reach about 80% confluency in 96-well plates.
-
-
Treatment:
-
Prepare a range of BAK concentrations in serum-free culture medium.
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add 100 µL of the different BAK concentrations to the wells. Include a vehicle control (medium without BAK) and a positive control (e.g., a known cytotoxic agent).
-
Incubate for the desired exposure times (e.g., 15 minutes, 30 minutes, 1 hour, 24 hours).
-
-
MTT Incubation:
-
After the exposure period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Sample Preparation:
-
Culture cells on coverslips or use tissue sections.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
-
Permeabilization:
-
TUNEL Reaction:
-
Detection:
-
If a directly fluorescent dUTP was used, the signal can be visualized directly.
-
For indirect methods (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA stain such as DAPI.
-
Mount the coverslips or tissue sections and visualize using a fluorescence microscope.
-
-
Controls:
In Vivo Tear Film Stability Assessment: Tear Film Break-Up Time (TBUT)
TBUT is a clinical test to assess the stability of the tear film.
Protocol:
-
Fluorescein Instillation:
-
Moisten a fluorescein strip with sterile, preservative-free saline.
-
Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.
-
Ask the patient to blink several times to distribute the fluorescein evenly.
-
-
Observation:
-
Examine the cornea under a slit lamp using a cobalt blue filter.
-
After a complete blink, start a stopwatch.
-
Observe the tear film for the appearance of the first dry spot (a dark area where the tear film has broken up).
-
-
Measurement:
-
Stop the stopwatch at the appearance of the first dry spot. The elapsed time is the TBUT.
-
A TBUT of less than 10 seconds is generally considered abnormal.
-
Preservative Efficacy Testing (PET) - USP <51>
This test evaluates the effectiveness of the preservative system in a multi-dose product.
Protocol:
-
Preparation of Inoculum:
-
Inoculation of Product:
-
Inoculate separate containers of the ophthalmic solution with each of the test microorganisms to achieve a final concentration of between 100,000 and 1,000,000 colony-forming units (CFU) per mL.[13]
-
-
Incubation and Sampling:
-
Enumeration of Microorganisms:
-
Determine the number of viable microorganisms in each sample using appropriate plate count methods.
-
-
Interpretation of Results:
-
Compare the log reduction of the microbial count at each time point to the acceptance criteria specified in USP <51> for ophthalmic products.
-
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in ophthalmic solutions.
References
- 1. Ocular benzalkonium chloride exposure: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 3. Preservative Efficacy Testing USP 51 | PET | AET [aatestlabs.com]
- 4. Evaluation of Biomarkers of Inflammation in Response to Benzalkonium Chloride on Corneal and Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. Corneal epithelial cellular dysfunction from benzalkonium chloride (BAC) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thebiomedicapk.com [thebiomedicapk.com]
- 8. scilit.com [scilit.com]
- 9. Effect of benzalkonium chloride on the stability of the precorneal tear film in rabbit and man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of conjunctival goblet cells after chronic application of topical drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. clyte.tech [clyte.tech]
- 13. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
Application of Benzalkonium Bromide in Cell Culture Contamination Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Contamination in cell culture is a pervasive issue that can lead to significant data loss, compromised research outcomes, and substantial financial setbacks. Maintaining a sterile environment is paramount for the integrity and reproducibility of experimental results. Benzalkonium bromide (BKB), a quaternary ammonium compound, is a cationic surfactant with broad-spectrum antimicrobial properties, making it a valuable tool in a comprehensive contamination control strategy. This document provides detailed application notes and protocols for the use of this compound in controlling bacterial, fungal, and to some extent, other microbial contaminants in a cell culture setting.
This compound exerts its biocidal activity by disrupting the cellular membranes of microorganisms.[1][2][3] The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to a breakdown of membrane integrity, leakage of intracellular contents, and ultimately, cell death.[1][2][3] While highly effective against a range of contaminants, it is crucial to consider its potential cytotoxicity to mammalian cells and to use it at appropriate concentrations and with proper procedures.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of microbial cell membranes. As a cationic surfactant, the positively charged head of the BKB molecule electrostatically interacts with the negatively charged phosphate groups of phospholipids and acidic domains of proteins in the microbial cell membrane. The hydrophobic alkyl chain of BKB then penetrates the hydrophobic core of the membrane, leading to:
-
Disorganization of the lipid bilayer: This disrupts the structural integrity of the membrane.
-
Increased membrane permeability: This results in the leakage of essential cytoplasmic components such as ions, metabolites, and nucleic acids.
-
Inhibition of membrane-bound enzymes: Disruption of the membrane can inactivate critical enzymes involved in respiration and transport.
At higher concentrations, BKB can also cause the denaturation of proteins and enzymes within the cytoplasm.
Antimicrobial Efficacy
This compound exhibits a broad spectrum of activity against common cell culture contaminants, including Gram-positive and Gram-negative bacteria, as well as fungi. Its effectiveness can be influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.
Table 1: Antimicrobial Efficacy of this compound (Minimum Inhibitory Concentration - MIC & Minimum Bactericidal Concentration - MBC)
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Gram-positive Bacteria | <1.4 - 7.8 | <1.4 - 25 | [2][4] |
| Streptococcus agalactiae | Gram-positive Bacteria | 3.12 (MIC90) | 0.78 - 12.50 | [5] |
| Bacillus cereus | Gram-positive Bacteria | 6.25 | 25 | [1] |
| Escherichia coli | Gram-negative Bacteria | <1.4 | <1.4 | [4] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 12 | 37 | [4] |
| Candida albicans | Fungus (Yeast) | <1.4 | <1.4 | [4] |
| Aspergillus niger | Fungus (Mold) | - | 12 | [4] |
Note on Mycoplasma: Data on the direct efficacy of this compound against Mycoplasma species, which are common and problematic cell culture contaminants lacking a cell wall, is limited and inconclusive. Some studies suggest that quaternary ammonium compounds may have poor efficacy against Mycoplasma.[6][7] Therefore, while BKB is effective for general surface and equipment disinfection, reliance on it for Mycoplasma eradication from cultures is not recommended. For confirmed or suspected Mycoplasma contamination, specialized anti-mycoplasma antibiotics or other validated elimination methods should be employed.[6][7][8]
Cytotoxicity to Mammalian Cells
A critical consideration for the use of any disinfectant in a cell culture setting is its potential toxicity to the cultured cells. This compound is known to be cytotoxic to mammalian cells in a dose- and time-dependent manner. Residual amounts of BKB on surfaces or equipment can adversely affect cell viability and experimental outcomes.
Table 2: Cytotoxicity of this compound on Mammalian Cell Lines
| Cell Line | Concentration | Exposure Time | Effect | Reference(s) |
| Human Lung Epithelial (H358) | IC50: 7.1 µg/mL | 30 min | Decreased cell viability, cell membrane damage | |
| Human Lung Epithelial (H358) | IC50: 1.5 µg/mL | 24 h | Decreased cell viability, predominantly apoptosis | |
| Human Corneal Epithelial | 0.01% | 24 h | Cell death, reduced microvilli, compromised cell membranes | |
| Human Bronchial Epithelial (BEAS-2B) | 0.002% - 0.05% | 2 h | Dose-dependent DNA damage. Cell death at concentrations up to 0.01%. | |
| Chang Conjunctival Cells | 10⁻⁵ % - 10⁻² % | 15 min | Dose-dependent increase in toxicity | |
| Bladder Carcinoma (5637) | 5 µg/mL | 48 h | 64.89% apoptotic cells | [9] |
| Neurospheres (mouse embryonic neural progenitor cells) | 50 nM | 24 h | Activation of the integrated stress response, apoptosis | [10] |
Signaling Pathways Affected by this compound
This compound can induce apoptosis in mammalian cells, primarily through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors into the cytoplasm.
Experimental Protocols
Preparation of this compound Solutions
Objective: To prepare stock and working solutions of this compound for disinfection.
Materials:
-
This compound powder or concentrated solution
-
Sterile distilled or deionized water
-
Sterile containers (e.g., bottles, flasks)
-
Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses
Protocol for 1% (w/v) Stock Solution:
-
Weigh 10 g of this compound powder.
-
Dissolve the powder in 800 mL of sterile distilled water in a sterile container.
-
Mix thoroughly until completely dissolved. A magnetic stirrer can be used.
-
Bring the final volume to 1000 mL with sterile distilled water.
-
Store the stock solution in a clearly labeled, sealed container at room temperature, protected from light.
Protocol for 0.1% (v/v) Working Solution:
-
Aseptically transfer 10 mL of the 1% stock solution into a sterile container.
-
Add 90 mL of sterile distilled water.
-
Mix gently but thoroughly.
-
This working solution is suitable for general surface disinfection.
Protocol for Disinfection of Cell Culture Incubators
Objective: To effectively disinfect the interior of a cell culture incubator to prevent microbial contamination.
Materials:
-
1% this compound solution
-
70% Ethanol
-
Sterile distilled water
-
Sterile, lint-free wipes or cloths
-
Autoclave (optional, for removable parts)
-
Appropriate PPE
Protocol for Routine Monthly Cleaning:
-
Turn off the incubator and allow it to cool to room temperature. Disconnect the CO2 supply.
-
Remove all cell cultures and transfer them to a backup incubator.
-
Remove all interior components: shelves, shelf supports, and the water pan.
-
Wash the removable components with a mild laboratory detergent and rinse thoroughly with distilled water.
-
If autoclavable, sterilize the removable components by autoclaving.
-
Wipe the interior surfaces of the incubator with a sterile cloth dampened with sterile distilled water to remove any loose debris.
-
Thoroughly wipe all interior surfaces with a sterile cloth soaked in 1% this compound solution. Ensure all corners and crevices are reached.
-
Allow a contact time of at least 10-15 minutes.
-
Wipe down the interior surfaces with 70% ethanol to remove BKB residue and for further disinfection.[11]
-
Allow the incubator to air dry completely with the door slightly ajar to dissipate any fumes.
-
Reassemble the incubator with the cleaned and sterilized components.
-
Fill the water pan with fresh, sterile distilled water. To inhibit microbial growth in the pan, a final concentration of 0.01-0.02% this compound can be added to the water.[11]
-
Turn the incubator back on, reconnect the CO2, and allow the temperature and CO2 levels to stabilize overnight before returning cultures.
Protocol for Post-Contamination Decontamination: Follow the same procedure as for routine cleaning, but with the following additions:
-
Before cleaning, carefully remove and decontaminate all contaminated cultures and materials according to your institution's biosafety guidelines.
-
Increase the contact time for the 1% this compound solution to 30 minutes.
-
After the BKB and ethanol wipes, consider using a UV-C light cycle if your incubator is equipped with one, following the manufacturer's instructions.
Protocol for Surface and Equipment Disinfection
Objective: To disinfect laboratory surfaces and equipment to maintain a sterile working environment.
Materials:
-
0.1% this compound working solution
-
Sterile wipes or cloths
-
Spray bottle (optional)
-
Appropriate PPE
Protocol:
-
Remove any visible soil or debris from the surface or equipment.
-
Apply the 0.1% this compound solution to the surface, either by spraying or with a soaked sterile wipe.
-
Ensure the entire surface is thoroughly wetted.
-
Allow a contact time of at least 10 minutes. For heavily soiled areas, a longer contact time may be necessary.
-
Wipe the surface dry with a sterile, lint-free cloth.
-
For sensitive equipment, it is advisable to rinse with sterile distilled water after the contact time to remove any residue, then wipe dry.
Protocol for Cytotoxicity Testing of this compound
Objective: To determine the cytotoxic concentration of this compound on a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, XTT, or Neutral Red)
-
Multichannel pipette
-
Microplate reader
Protocol (using MTT assay as an example):
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Preparation of BKB Dilutions: Prepare a series of dilutions of this compound in complete cell culture medium. The concentration range should span several orders of magnitude to determine the IC50 value (e.g., from 0.1 µg/mL to 100 µg/mL).
-
Cell Treatment: After 24 hours of incubation, remove the old medium from the wells and replace it with the medium containing the different concentrations of BKB. Include a vehicle control (medium without BKB).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (usually 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the BKB concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
This compound is a potent and versatile disinfectant that can be a valuable component of a comprehensive cell culture contamination control program. Its broad-spectrum antimicrobial activity makes it effective for the disinfection of surfaces, equipment, and incubators. However, its use requires careful consideration of its cytotoxicity to mammalian cells. By following validated protocols and using appropriate concentrations, researchers can leverage the benefits of this compound to maintain a sterile environment and ensure the integrity of their cell culture experiments. For specific and persistent contamination issues, particularly with Mycoplasma, alternative and targeted eradication methods should be employed.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. dkfz.de [dkfz.de]
- 7. invivogen.com [invivogen.com]
- 8. Treatment of Mycoplasma Contamination in Cell Cultures with Plasmocin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Benzalkonium chloride disinfectants induce apoptosis, inhibit proliferation, and activate the integrated stress response in a 3-D in vitro model of neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevention & Maintenance Procedures - UNC Lineberger [unclineberger.org]
Application Notes and Protocols for Benzalkonium Bromide as a Cationic Surfactant in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of benzalkonium bromide, a cationic surfactant, in the synthesis of various nanoparticles. This document is intended to serve as a practical guide for researchers and professionals in the fields of nanotechnology, materials science, and drug development.
Introduction to this compound in Nanoparticle Synthesis
This compound is a quaternary ammonium compound widely recognized for its properties as a cationic surfactant and antimicrobial agent.[1][2] In the realm of nanotechnology, it serves a multifaceted role as a stabilizing agent, a capping agent, and a phase transfer catalyst in the synthesis of metallic and polymeric nanoparticles. Its cationic nature allows it to electrostatically stabilize nanoparticle suspensions, preventing agglomeration and controlling particle size.[3][4] Furthermore, the inherent antimicrobial properties of this compound can impart enhanced biological activity to the resulting nanoparticles, making them promising candidates for various biomedical applications.[3][4]
Silver Nanoparticle (AgNP) Synthesis
This compound is particularly effective in the synthesis of silver nanoparticles, where it influences their stability, size, and dispersity.[3][4] The following protocol details a common method for the preparation of AgNPs using this compound as a stabilizing agent.
Experimental Protocol: Bottom-Up Synthesis of Silver Nanoparticles
This protocol is adapted from a method involving the borohydride reduction of silver nitrate.[3][4]
Materials:
-
Silver nitrate (AgNO₃)
-
Sodium borohydride (NaBH₄)
-
This compound
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.001 M solution of silver nitrate in deionized water.
-
Prepare a fresh 0.002 M solution of sodium borohydride in deionized water and keep it in an ice bath to minimize decomposition.[5]
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., ranging from 1x10⁻⁵ g/mL to 14x10⁻⁵ g/mL).[4]
-
-
Reaction Setup:
-
In an Erlenmeyer flask, place 30 mL of the desired this compound solution.
-
Place the flask in an ice bath on a magnetic stir plate and begin stirring.[5]
-
-
Reduction of Silver Nitrate:
-
Slowly add 2 mL of the 0.001 M silver nitrate solution to the stirring this compound solution at a rate of approximately one drop per second.[5]
-
Immediately after the addition of silver nitrate, add the 0.002 M sodium borohydride solution dropwise while vigorously stirring. The formation of a pale yellow to brown solution indicates the formation of silver nanoparticles.
-
-
Stabilization and Purification:
-
Continue stirring the solution for 1-2 hours to ensure the complete reduction and stabilization of the nanoparticles.
-
The resulting colloidal silver nanoparticle solution can be purified by centrifugation and redispersion in deionized water to remove unreacted reagents.
-
Quantitative Data: Influence of this compound on AgNP Properties
The concentration of this compound has a significant impact on the physicochemical properties of the synthesized silver nanoparticles.
| This compound Concentration (g/mL) | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Observations |
| 1x10⁻⁵ | - | +6.73 | - | Coagulation of nanoparticles observed.[3] |
| 8x10⁻⁵ | Agglomerated | - | High | Serious agglomeration of nanoparticles.[4] |
| 10x10⁻⁵ | ~26 | > +30 | Low | Stable dispersion, well-dispersed nanoparticles.[3][4] |
| 12x10⁻⁵ | - | > +30 | Low | Well-dispersed nanoparticles.[4] |
| 14x10⁻⁵ | - | > +30 | Low | Well-dispersed nanoparticles.[4] |
| 16x10⁻⁵ | Larger particles, agglomerated | - | High | Enlargement and agglomeration of nanoparticles.[4] |
Experimental Workflow for Silver Nanoparticle Synthesis
References
- 1. Fundamental Methods for the Phase Transfer of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. Pathway Diagrams Specifications - Reactome Pathway Database [reactome.org]
Application Notes and Protocols for Testing Benzalkonium Bromide Efficacy Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial efficacy of Benzalkonium bromide (BKC) against the opportunistic pathogen Pseudomonas aeruginosa. The included methodologies cover the determination of minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against Pseudomonas aeruginosa.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pseudomonas aeruginosa
| Strain Type | Number of Isolates | MIC Range (mg/L) | Reference(s) |
| Clinical Isolates | 15 | 20 - 470 | [1](--INVALID-LINK--) |
| Environmental Isolate (Jade-X) | 1 | 64 | [2](--INVALID-LINK--) |
| Reference Strain (NCIMB 10421) | 1 | 25 | [3](--INVALID-LINK--) |
| Adapted Strain (PA-29) | 1 | >350 | [3](--INVALID-LINK--) |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pseudomonas aeruginosa
| Strain Type | MBC Value (mg/L) | Comments | Reference(s) |
| Reference Strain | 20 | Coincided with MIC | [2](--INVALID-LINK--) |
Table 3: Time-Kill Kinetics of Disinfectants against Biofilm-Forming Pseudomonas aeruginosa
| Disinfectant | Concentration (mg/mL) | Time to Total Lethality | Reference(s) |
| Phenolic Compound (Izal) | 2 | 12 hours | [4](--INVALID-LINK--) |
| Chlorhexidine Cetrimide (Savlon) | 2 | 10 hours | [4](--INVALID-LINK--) |
| Hypochlorite (Bleach) | 2 | 4 hours | [4](--INVALID-LINK--) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.
Materials:
-
This compound stock solution
-
Pseudomonas aeruginosa culture (e.g., ATCC 15442)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of P. aeruginosa from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (inoculum without BKC), and the twelfth well serves as a sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from the previous experiment
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile micro-pipettor and tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Subculturing:
-
From each well of the MIC plate that shows no visible growth, aspirate 10 µL of the suspension.
-
Spot-inoculate the 10 µL onto a quadrant of a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
MBC Determination:
-
After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in no growth on the agar plate, corresponding to a ≥99.9% kill of the initial inoculum.
-
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound solutions at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Standardized P. aeruginosa inoculum (approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL) in CAMHB
-
Sterile test tubes
-
Sterile saline for dilutions
-
Sterile MHA plates
-
Incubator (35°C ± 2°C)
-
Colony counter
Procedure:
-
Assay Setup:
-
Prepare test tubes containing the desired concentrations of this compound in CAMHB. Include a growth control tube without BKC.
-
Inoculate each tube with the standardized P. aeruginosa suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each test tube.
-
Perform serial ten-fold dilutions of the aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto MHA plates.
-
-
Incubation and Enumeration:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Visualizations
References
- 1. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 2. Persistence against benzalkonium chloride promotes rapid evolution of tolerance during periodic disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of subinhibitory concentrations of benzalkonium chloride on the competitiveness of Pseudomonas aeruginosa grown … [ouci.dntb.gov.ua]
- 4. biomedgrid.com [biomedgrid.com]
Preparation of Benzalkonium Bromide Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzalkonium bromide (BAB) is a quaternary ammonium compound with a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[1] As a cationic surfactant, it is widely utilized in laboratory research and pharmaceutical development as an antiseptic, disinfectant, and preservative.[2][3] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of essential cellular components and subsequent cell death.[1] Accurate preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in experimental settings.
These application notes provide detailed protocols for the preparation of this compound stock solutions for various laboratory applications. The information is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and solution preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Yellow-white waxy solid or gel | [4][5] |
| Molecular Formula | C21H38BrN (representative) | [6] |
| Molecular Weight | 384.44 g/mol (representative) | [6] |
| Solubility | Easily soluble in water and ethanol. Slightly soluble in acetone. Insoluble in ether. | [4][7] |
| Melting Point | 50-55°C | [4] |
| Stability | Stable under recommended storage conditions.[8] Light and heat resistant, non-volatile.[4] Hygroscopic.[9][10] |
Safety Precautions
This compound is a hazardous substance that requires careful handling to avoid personal injury and contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound powder and its solutions.[8][9]
-
Ventilation: Use in a well-ventilated area to avoid inhalation of dust or aerosols.[8][9]
-
Handling: Avoid all personal contact, including inhalation.[9] When preparing solutions, ALWAYS add the material to the water, NEVER water to the material , to avoid a violent reaction.[9] Do not eat, drink, or smoke when handling this product.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[8][9] It is hygroscopic, meaning it absorbs moisture from the air.[9][10] Recommended storage temperature is 15–25 °C.[11]
-
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[8][11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]
-
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) this compound Aqueous Stock Solution
This protocol describes the preparation of a 1% (10 mg/mL) stock solution, which can be used for subsequent dilutions.
Materials:
-
This compound powder
-
High-purity sterile water (e.g., deionized, distilled, or Milli-Q water)
-
Sterile glassware (volumetric flask, beaker)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Using an analytical balance, accurately weigh 1.0 g of this compound powder.
-
Transfer the powder into a beaker containing approximately 80 mL of high-purity sterile water.
-
Add a sterile magnetic stir bar to the beaker and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. The solution should be clear.
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask to ensure a complete transfer of the compound.[1]
-
Add sterile water to the volumetric flask until the meniscus reaches the 100 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Label the flask with the solution name (1% this compound Stock Solution), concentration, preparation date, and your initials.
-
Store the stock solution in a tightly sealed container at the recommended temperature.
Protocol 2: Preparation of Working Solutions by Serial Dilution
This protocol outlines the process of preparing lower concentration working solutions from the 1% stock solution for use in various assays.
Materials:
-
1% (w/v) this compound stock solution
-
Sterile diluent (e.g., sterile water, phosphate-buffered saline (PBS), or cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure (Example for preparing a 0.01% solution):
-
To prepare a 0.01% (100 µg/mL) working solution, perform a 1:100 dilution of the 1% stock solution.
-
Pipette 990 µL of the desired sterile diluent into a sterile tube.[1]
-
Add 10 µL of the 1% this compound stock solution to the tube.[1]
-
Gently vortex or mix the solution by inverting the tube to ensure homogeneity.
-
Label the tube appropriately.
-
For other concentrations, adjust the volumes of the stock solution and diluent accordingly using the formula: C1V1 = C2V2 (where C is concentration and V is volume).
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the use of this compound in laboratory settings.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Easily Soluble | [4] |
| Ethanol | Easily Soluble | [4] |
| DMSO | 100 mg/mL (260.12 mM) | [6] |
Table 3: Recommended Storage Conditions and Stability
| Condition | Duration | Reference |
| 4°C (sealed, away from moisture) | Long-term | [6] |
| -20°C (in solvent) | 1 month | [2][8] |
| -80°C (in solvent) | 6 months | [2][8] |
| Room Temperature | Prolonged periods (for solutions) | [3] |
Table 4: Typical Working Concentrations for Antimicrobial Applications
| Application | Concentration Range | Reference |
| General Disinfectant | 50 - 100 mg/L (0.005% - 0.01%) | [4] |
| Hand and Skin Disinfection | 1:1000 - 1:2000 dilution (0.1% - 0.05%) | [4] |
| Preservative in Ophthalmic Solutions | 0.01% - 0.02% w/v | [3] |
| Antimicrobial Effectiveness Testing | 5 ppm - 100 ppm (0.0005% - 0.01%) | [12] |
| Biofilm Destruction | 0.05% - 0.2% | [13] |
Diagrams
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: Key factors influencing the successful preparation and use of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. phexcom.com [phexcom.com]
- 4. News - Introduction of this compound [sprchemical.com]
- 5. Wholesale this compound Exporter | Luochuan Biotechnology (Shanghai) Co., Ltd. [lozanswsh.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Measurement of this compound Content by HPLC - IRO Biocide [irobiocide.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemmate.co.nz [chemmate.co.nz]
- 11. carlroth.com [carlroth.com]
- 12. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synergistic Effects of Benzalkonium Bromide in Combination with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of antibiotic-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the use of antibiotic adjuvants, which are compounds that can enhance the efficacy of existing antibiotics. Benzalkonium bromide, a quaternary ammonium compound widely used as a disinfectant and antiseptic, has demonstrated potential as such an adjuvant. Its primary mechanism of action involves the disruption of bacterial cell membranes, which can lead to increased permeability and facilitate the entry of antibiotics into the bacterial cell. This can result in synergistic antimicrobial activity, where the combined effect of the two agents is greater than the sum of their individual effects.
These application notes provide a summary of the synergistic interactions between this compound and various antibiotics, along with detailed protocols for in vitro evaluation of these effects. The methodologies described herein are essential for researchers investigating novel antimicrobial combinations and for drug development professionals assessing the potential of this compound as an antibiotic enhancer.
Mechanisms of Synergy
The synergistic effect of this compound with antibiotics is primarily attributed to its ability to compromise the bacterial cell envelope. As a cationic surfactant, it interacts with the negatively charged components of the bacterial membrane, leading to disorganization and increased permeability. This allows antibiotics that may otherwise be expelled or have limited entry to reach their intracellular targets in higher concentrations. Additionally, there is evidence to suggest that this compound can modulate the activity of efflux pumps, which are a common mechanism of antibiotic resistance.
Application Notes and Protocols for the Spectrophotometric Determination of Benzalkonium Bromide Concentration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of Benzalkonium bromide (BKB) concentration using spectrophotometry. This compound, a quaternary ammonium compound, is a widely used antiseptic and preservative in pharmaceutical formulations. Accurate determination of its concentration is crucial for ensuring product efficacy and safety.
Two primary spectrophotometric methods are outlined: direct UV spectrophotometry and colorimetric methods based on ion-pair formation. These methods offer simplicity, speed, and cost-effectiveness for routine analysis.
Methods Overview
1. Direct UV Spectrophotometry: This method relies on the inherent ability of the BKB molecule, specifically its aromatic ring, to absorb ultraviolet (UV) light. The concentration of BKB in a solution is determined by measuring its absorbance at a specific wavelength.[1]
2. Colorimetric (Ion-Pair Extraction) Method: This technique involves the formation of a colored ion-pair complex between the cationic BKB and an anionic dye. This complex is then extracted into an organic solvent, and the absorbance of the colored solution is measured in the visible region of the spectrum. The intensity of the color is directly proportional to the BKB concentration. Several dyes can be employed, including Bromocresol Green (BCG), Bromophenol Blue (BPB), and Eosin-Y.[2][3]
Experimental Protocols
Protocol 1: Direct UV Spectrophotometric Method
This protocol is adapted from validated methods for the analysis of benzalkonium chloride in disinfectant solutions.[1][4]
1. Materials and Reagents:
- This compound reference standard
- Distilled or deionized water
- Spectrophotometer (UV-Vis)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
2. Preparation of Standard Solutions:
- Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to achieve concentrations within the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL).
3. Preparation of Sample Solution:
- Accurately dilute the sample containing this compound with distilled water to obtain a theoretical concentration within the calibration range.
4. Spectrophotometric Measurement:
- Set the spectrophotometer to scan the UV region from 400 nm to 200 nm.
- Use distilled water as the blank.
- Measure the absorbance of each working standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is typically around 262 nm.[1][5]
5. Calibration Curve and Quantification:
- Plot a calibration curve of absorbance versus the concentration of the working standard solutions.
- Determine the concentration of this compound in the sample solution by interpolating its absorbance value on the calibration curve.
- Calculate the final concentration in the original sample by applying the dilution factor.
Protocol 2: Bromocresol Green (BCG) Colorimetric Method
This protocol is based on the formation of an ion-pair between BKB and Bromocresol Green.[2][6]
1. Materials and Reagents:
- This compound reference standard
- Bromocresol Green (BCG) solution (e.g., 1x10⁻³ M)
- Phosphate buffer solution (pH 7.9 - 8.5)[6]
- Chloroform or other suitable organic solvent
- Spectrophotometer (Visible)
- Glass cuvettes (1 cm path length)
- Separatory funnels, volumetric flasks, and pipettes
2. Preparation of Standard Solutions:
- Prepare a stock solution and a series of working standard solutions of this compound in distilled water as described in Protocol 1.
3. Experimental Procedure:
- In a series of separatory funnels, add a fixed volume of each working standard solution.
- To each funnel, add a specific volume of the phosphate buffer and the BCG solution. The optimal pH is between 7.9 and 8.5.[6]
- Add a measured volume of chloroform to each funnel.
- Shake the funnels vigorously for a few minutes to facilitate the formation and extraction of the ion-pair complex into the organic layer.
- Allow the layers to separate completely.
- Collect the organic (chloroform) layer, which contains the colored complex.
- Prepare a blank solution using distilled water instead of the BKB standard solution and follow the same procedure.
4. Spectrophotometric Measurement:
- Measure the absorbance of the organic layer from each standard and the sample against the blank at the λmax of the BKB-BCG complex (approximately 416 nm).
5. Calibration Curve and Quantification:
- Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the this compound standards.
- Determine the concentration of BKB in the sample by referring its absorbance to the calibration curve and accounting for any dilutions.
Data Presentation
The following tables summarize the quantitative data from various spectrophotometric methods for this compound determination.
Table 1: Comparison of UV Spectrophotometric Methods
| Parameter | Method Details | Reference |
| λmax | 257 nm, 262 nm, 268 nm | [1][5] |
| Linearity Range | 400 - 600 µg/mL | [1][4] |
| Correlation Coefficient (R²) | > 0.997 | [1][7] |
| Recovery | 98.4 - 101.7% | [1][7] |
| Precision (RSD) | < 2% | [1][7] |
Table 2: Comparison of Colorimetric (Ion-Pair) Methods
| Reagent | λmax | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Bromocresol Green (BCG) | 416 nm | up to 145 | 2.38 | 7.2 | [2][8] |
| Bromophenol Blue (BPB) | 591 nm | - | - | - | [2] |
| Bromothymol Blue (BTB) | - | - | - | - | [2] |
| Eosin-Y | 556 nm | 0.5 - 12 | 0.1 | - | [7][9] |
| Eosin-B | 550 nm | 0.5 - 12 | 0.2 | - | [7][9] |
| Alizarin Green (AG) | 460 nm & 700 nm | 3 - 40 | 0.4 (460nm), 0.3 (700nm) | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualizations
Diagram 1: Experimental Workflow for Direct UV Spectrophotometry
Caption: Workflow for BKB determination by direct UV spectrophotometry.
Diagram 2: Experimental Workflow for Colorimetric (Ion-Pair) Method
Caption: Workflow for BKB determination by the colorimetric method.
References
- 1. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The determination of benzalkonium chloride in eye-drops by difference spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. drugfuture.com [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric Determination of Benzalkonium Chloride using Sulfonphthaleins: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzalkonium Bromide for E. coli Inactivation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzalkonium bromide (BKB) for the inactivation of Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of this compound against E. coli?
A1: this compound is a quaternary ammonium compound that acts as a cationic surfactant. Its primary mechanism of action involves the disruption of the bacterial cell membrane.[1][2][3] The positively charged hydrophilic head of the BKB molecule interacts with the negatively charged components of the E. coli cell membrane, while the hydrophobic tail penetrates the lipid bilayer.[2][4] This disrupts membrane integrity, leading to increased permeability and leakage of essential intracellular components such as ions, ATP, and enzymes, ultimately resulting in cell death.[2][3] At lower concentrations, BKB may be bacteriostatic, inhibiting bacterial growth, while at higher concentrations, it is bactericidal.[1]
Q2: What are the typical effective concentrations of this compound for E. coli inactivation?
A2: The effective concentration of this compound can vary significantly depending on experimental conditions. Studies have shown that concentrations ranging from a few micrograms per milliliter (µg/mL) to several hundred parts per million (ppm) can be effective. For example, some research has explored concentrations of 100, 200, and 300 mg/L (ppm) for modeling E. coli inactivation dynamics.[5][6][7] The Minimum Inhibitory Concentration (MIC) for E. coli K-12 strains has been reported to be around 12 µg/mL.[8] It is crucial to determine the optimal concentration for your specific experimental setup.
Q3: What factors can influence the efficacy of this compound against E. coli?
A3: Several factors can impact the effectiveness of BKB, including:
-
Inoculum Concentration: A higher initial concentration of E. coli can decrease the effectiveness of a given BKB concentration, a phenomenon known as the "inoculum effect".[5][6]
-
Contact Time: The duration of exposure to BKB is critical for achieving effective inactivation.
-
Temperature: Increased temperatures generally enhance the antimicrobial activity of BKB.[1]
-
pH: The activity of BKB is generally not significantly affected by pH, but performance can increase at higher pH levels.[1]
-
Presence of Organic Matter: Organic materials can neutralize the active components of BKB, reducing its efficacy.
-
Bacterial Growth Phase: The susceptibility of E. coli to BKB can vary depending on its growth phase.
-
Formulation: The specific formulation of the BKB solution can influence its potency.[9]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected E. coli inactivation.
-
Possible Cause 1: High Inoculum Density.
-
Possible Cause 2: Interference from Organic Material.
-
Recommendation: Ensure that all glassware is thoroughly cleaned and that the experimental medium is free of interfering organic substances. If your application involves organic loads, you will need to validate the BKB concentration under those specific conditions.
-
-
Possible Cause 3: Sub-optimal Contact Time or Temperature.
-
Recommendation: Review your protocol and consider increasing the contact time or performing the experiment at a slightly elevated temperature (e.g., 25°C or 37°C) to enhance efficacy.[1]
-
-
Possible Cause 4: E. coli Resistance.
-
Recommendation: Repeated exposure to sub-lethal concentrations of BKB can lead to the development of resistance in E. coli.[9] This can involve changes in the cell membrane, upregulation of efflux pumps, and biofilm formation.[9][10] If you suspect resistance, consider performing a Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) test on your E. coli strain to determine its current susceptibility.
-
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent Inoculum Preparation.
-
Recommendation: Standardize your E. coli culture preparation. Ensure that you are using a consistent growth phase and that the final inoculum is homogenous before aliquoting.
-
-
Possible Cause 2: Inadequate Mixing.
-
Recommendation: Ensure thorough mixing of the BKB solution with the bacterial suspension at the start of the experiment to ensure uniform exposure.
-
-
Possible Cause 3: Incomplete Neutralization of BKB.
-
Recommendation: Before plating for viable cell counts, ensure that the BKB is effectively neutralized to prevent continued antimicrobial activity on the agar plates. The choice of neutralizer is critical and should be validated for its efficacy and lack of toxicity to E. coli.
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against E. coli
| Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| E. coli K-12 | ~12 | Not Specified | [8] |
| E. coli adapted to BKB | Increased 2-fold | Increased 2-fold | [11] |
| E. coli O157 | Not Specified | Not Specified | [9] |
Note: These values can vary significantly between different strains and experimental conditions.
Table 2: Factors Influencing this compound Efficacy
| Factor | Effect on Efficacy | Notes |
| Inoculum Concentration | Decreases | Higher cell numbers require higher disinfectant concentrations.[5][6] |
| Temperature | Increases | Higher temperatures generally improve performance.[1] |
| pH | Generally Stable | Efficacy can increase at higher pH.[1] |
| Organic Matter | Decreases | Can neutralize the disinfectant. |
| Contact Time | Increases | Longer exposure leads to greater inactivation. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of BKB dilutions: Prepare a series of twofold dilutions of this compound in a suitable sterile broth medium (e.g., Tryptone Soya Broth) in a 96-well microtiter plate.
-
Inoculum preparation: Prepare a standardized inoculum of E. coli (e.g., 1 x 10^5 CFU/mL) from an overnight culture.
-
Inoculation: Add a fixed volume of the bacterial inoculum to each well of the microtiter plate containing the BKB dilutions. Include a positive control (broth with inoculum, no BKB) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: The MIC is the lowest concentration of BKB that completely inhibits visible growth of E. coli.[12]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
-
Sub-culturing from MIC plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a sterile agar plate (e.g., Tryptone Soya Agar).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Observation: The MBC is the lowest concentration of BKB that results in no bacterial growth on the agar plates, indicating a 99.9% kill rate.[12]
Visualizations
Caption: Mechanism of this compound Action on E. coli.
Caption: Workflow for MIC and MBC Determination.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Optimization of E. coli Inactivation by Benzalkonium Chloride Reveals the Importance of Quantifying the Inoculum Effect on Chemical Disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of E. coli Inactivation by Benzalkonium Chloride Reveals the Importance of Quantifying the Inoculum Effect on Chemical Disinfection [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Subminimal Inhibitory Concentrations of the Disinfectant Benzalkonium Chloride Select for a Tolerant Subpopulation of Escherichia coli with Inheritable Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Loss of Function in Escherichia coli Exposed to Environmentally Relevant Concentrations of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of disinfectant efficacy in reducing microbial growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Benzalkonium Bromide-Induced Cell Toxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments with Benzalkonium bromide (BAK).
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is there a discrepancy between the nominal concentration of BAK I add to my culture medium and its actual cytotoxic effect?
A1: This is a common issue arising from BAK's properties as a cationic surfactant. It can adsorb to negatively charged surfaces like polystyrene plasticware (e.g., well plates) and bind to proteins such as albumin present in fetal bovine serum (FBS). This sequestration reduces the bioavailable concentration of BAK that can interact with your cells, leading to lower-than-expected toxicity based on the nominal concentration. For more accurate and reproducible results, it is advisable to measure the actual concentration of BAK in the culture medium.
Q2: My cell viability results are inconsistent across experiments, even when using the same BAK concentration. What could be the cause?
A2: In addition to the factors mentioned in Q1, inconsistency can be caused by:
-
Variable serum protein levels: Different batches of FBS can have varying protein concentrations, leading to inconsistent sequestration of BAK.
-
Cell density: The number of cells seeded per well can influence the effective BAK concentration per cell.
-
Exposure time: The duration of BAK exposure is a critical factor; even small variations can lead to different outcomes.
-
Pipetting techniques: As a surfactant, BAK can adhere to pipette tips, leading to inaccuracies in the dispensed volume.
Q3: How does BAK induce cell death? Is it primarily through apoptosis or necrosis?
A3: BAK can induce both apoptosis and necrosis, and the predominant mechanism is often dose- and time-dependent.[1] At lower concentrations and with shorter exposure times, BAK tends to induce a controlled, programmed cell death (apoptosis).[1] At higher concentrations, it can cause rapid cell membrane disruption, leading to necrosis. It is crucial to characterize the mode of cell death in your specific experimental model.
Q4: Can cells develop resistance to BAK in vitro?
A4: Yes, some cell populations, particularly microbial cells, have been shown to develop tolerance to BAK after prolonged exposure to sub-lethal concentrations. This can involve the upregulation of efflux pumps that actively remove BAK from the cell. While less characterized in mammalian cells, it is a possibility to consider in long-term exposure studies.
Section 2: Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Lower-than-expected cytotoxicity | 1. BAK adsorption to plasticware.2. Binding of BAK to serum proteins.3. Inaccurate pipetting of BAK solution. | 1. Consider using low-binding microplates.2. For mechanistic studies, consider reducing serum concentration or using serum-free medium for the duration of BAK exposure. Note that this may affect cell health, so appropriate controls are essential.3. Pre-rinse pipette tips in the BAK solution before dispensing. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent BAK concentration due to adsorption.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Prepare a master mix of the final BAK concentration in the medium to add to all wells.3. Avoid using the outermost wells of the plate, as they are more prone to evaporation, and ensure proper humidification in the incubator. |
| Unexpected cell morphology changes | 1. Solvent toxicity (if BAK is dissolved in a solvent like DMSO or ethanol).2. BAK is inducing cellular stress responses at sub-lethal concentrations. | 1. Include a vehicle control (medium with the solvent at the same final concentration) to assess the effect of the solvent alone.2. Investigate markers of cellular stress, such as oxidative stress (ROS production) or endoplasmic reticulum (ER) stress. |
| Difficulty distinguishing apoptosis from necrosis | 1. Using a single cytotoxicity assay that only measures membrane integrity (e.g., Trypan Blue, LDH assay).2. Harvesting cells at a late time point when apoptotic cells have progressed to secondary necrosis. | 1. Use a multi-parametric approach. Combine an assay for membrane integrity (e.g., LDH or Propidium Iodide) with an assay for apoptosis (e.g., Annexin V staining, caspase activity assay).2. Perform a time-course experiment to identify the optimal time point for detecting early apoptosis. |
Section 3: Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound in Ocular Cell Lines
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Human Conjunctival (Chang) | 0.01% | 10 min (followed by 24h recovery) | ~100% cell death | [2](--INVALID-LINK--) |
| Human Conjunctival (Chang) | 0.0001% | 10 min (followed by 24-72h recovery) | Growth arrest and apoptosis | [2](--INVALID-LINK--) |
| Human Corneal Epithelial | 0.001% | 5 min | ~30% cell loss | [3](--INVALID-LINK--) |
| Human Corneal Epithelial | 0.002% | >5 min | >80% cell loss | [3](--INVALID-LINK--) |
| Rabbit Corneal Epithelium (SIRC) | 0.002% or lower | 10, 30, or 60 min | Low cytotoxicity | [4](--INVALID-LINK--) |
| Human Trabecular Meshwork | IC50 ~22.8 µM | 24 hours | Cytotoxicity | [5](--INVALID-LINK--) |
Table 2: Cytotoxicity of this compound in Other Cell Lines
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Human Respiratory Epithelial (BEAS-2B) | 0.002% - 0.05% | 2 hours | Dose-dependent DNA damage | [6](--INVALID-LINK--) |
| Human Lung Epithelial (H358) | IC50 of 7.1 µg/mL | 30 min | Cytotoxicity | [1](--INVALID-LINK--) |
| Human Lung Epithelial (H358) | IC50 of 1.5 µg/mL | 24 hours | Cytotoxicity | [1](--INVALID-LINK--) |
| Human Bladder Carcinoma (5637, T24) | 2.5 - 5 µg/mL | 48 hours | Inhibition of proliferation, apoptosis | [7](--INVALID-LINK--) |
| Keratinocytes (HaCaT) | IC50 of 4.16 µg/mL | Not specified | Cytotoxicity | [8](--INVALID-LINK--) |
Section 4: Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][9][10][11]
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cells and complete culture medium
-
96-well flat-bottom plates
-
This compound (BAK) stock solution
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of BAK in culture medium. Remove the old medium from the cells and add 100 µL of the BAK-containing medium to the respective wells. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[12][13][14][15][16]
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis). The released LDH activity is measured in a coupled enzymatic reaction that results in the formation of a colored product.
Materials:
-
Cells and complete culture medium
-
96-well plates
-
BAK stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Microplate reader (absorbance at 490 nm and 680 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include the following controls in triplicate:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).
-
Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Spontaneous) / (Maximum - Spontaneous)] * 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[2][4][17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells and culture dishes
-
BAK stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in culture dishes and treat with BAK for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Intracellular ROS Detection using DCFH-DA
This protocol is a common method for measuring oxidative stress.[19][20][21][22][23]
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells and culture plates/dishes
-
BAK stock solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium or PBS
-
Fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission ~485/530 nm)
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with BAK for the desired time.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium or PBS.
-
Staining: Add DCFH-DA working solution (e.g., 10-25 µM in serum-free medium) to the cells and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.
-
Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a fluorescence plate reader, microscope, or by harvesting the cells for flow cytometry.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the untreated control.
Section 5: Visualizing Mechanisms and Workflows
Signaling Pathways in BAK-Induced Cell Death
This compound can trigger cell death through multiple pathways. At high concentrations, it primarily causes necrosis by disrupting the cell membrane. At lower concentrations, it predominantly induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade.
Caption: BAK-induced cell death pathways.
General Experimental Workflow for Assessing BAK Cytotoxicity
A typical workflow for investigating BAK-induced cytotoxicity involves a series of steps from cell culture preparation to data analysis, often employing multiple assays to gain a comprehensive understanding of the cellular response.
References
- 1. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. jove.com [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition [mdpi.com]
- 7. e-century.us [e-century.us]
- 8. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [ireland.promega.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. biologi.ub.ac.id [biologi.ub.ac.id]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 4.2. Intracellular ROS Detection Using 2′,7′-Dichlorofluorescein-Diacetate (DCFH-DA) [bio-protocol.org]
- 22. bioquochem.com [bioquochem.com]
- 23. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
Technical Support Center: Overcoming Bacterial Resistance to Benzalkonium Bromide
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address bacterial resistance to Benzalkonium bromide (BAK) in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as Benzalkonium chloride (BAC) when chloride is the counterion, is a quaternary ammonium compound (QAC). It is a cationic surfactant that acts as a biocide against a wide range of bacteria, fungi, and viruses.[1][2] Its primary mechanism of action involves disrupting the bacterial cell membrane, leading to the leakage of cytoplasmic contents and ultimately, cell death.[1][2]
Q2: What are the primary mechanisms of bacterial resistance to BAK?
Bacteria have developed several mechanisms to resist the effects of BAK. The most common include:
-
Efflux Pumps: These are membrane proteins that actively transport BAK out of the bacterial cell, preventing it from reaching its target.[3][4] Genes such as qac encode for these pumps.[5][6]
-
Biofilm Formation: Bacteria embedded within a biofilm matrix are more tolerant to disinfectants like BAK.[7][8][9] The matrix acts as a physical barrier, limiting the penetration of the biocide.[8]
-
Cell Envelope Modifications: Changes in the composition of the cell wall and outer membrane, such as alterations in phospholipids and fatty acids in Pseudomonas aeruginosa, can reduce BAK's ability to permeate the cell.[10][11]
-
Enzymatic Degradation: Although less common for QACs, some bacteria may possess enzymes that can degrade or modify the biocide.
Q3: Can exposure to sub-lethal concentrations of BAK lead to resistance?
Yes, prolonged exposure to concentrations of BAK below the Minimum Inhibitory Concentration (MIC) can select for and induce resistance mechanisms in bacteria.[3] This can lead to a gradual increase in tolerance and may also result in cross-resistance to other antimicrobial agents, including antibiotics.[3][12][13]
Q4: Is there a concern for cross-resistance between BAK and clinically relevant antibiotics?
Yes, cross-resistance is a significant concern. Efflux pumps responsible for BAK resistance are often multidrug efflux pumps, capable of expelling various classes of antibiotics, such as fluoroquinolones.[3][7] For example, the overexpression of certain efflux pumps in P. aeruginosa has been linked to resistance against both BAK and ciprofloxacin.[14]
Troubleshooting Guide
Problem 1: A previously susceptible bacterial strain now shows a higher Minimum Inhibitory Concentration (MIC) for BAK.
| Possible Cause | Suggested Action |
| Induction of Efflux Pumps | Perform an Efflux Pump Inhibitor (EPI) assay. A significant reduction (≥4-fold) in the BAK MIC in the presence of an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) suggests efflux pump involvement.[3][15] |
| Biofilm Formation | Conduct a crystal violet biofilm assay to quantify biofilm production. Compare the biofilm-forming capacity of the resistant strain to the susceptible parent strain. |
| Spontaneous Mutation | Sequence genes known to be involved in BAK resistance, such as those encoding efflux pumps (qac genes) or their regulators (mexR, nfxB in P. aeruginosa), to check for mutations.[14][16] |
| Experimental Variability | Ensure consistent inoculum density (e.g., 0.5 McFarland standard), fresh preparation of BAK solutions, and consistent incubation conditions.[3] |
Problem 2: The addition of an Efflux Pump Inhibitor (EPI) does not restore susceptibility to BAK.
| Possible Cause | Suggested Action |
| Dominant Resistance Mechanism is Not Efflux | Investigate other resistance mechanisms. Assess for robust biofilm formation or analyze cell membrane lipid composition.[4][10] |
| EPI is Ineffective for the Specific Efflux Pump | The EPI used may not be a substrate for the specific efflux pump overexpressed in your strain. Test a panel of different EPIs with varied mechanisms of action. |
| Multiple Resistance Mechanisms | The bacterial strain may be employing multiple resistance mechanisms simultaneously (e.g., both efflux and biofilm formation). |
Problem 3: BAK is ineffective against bacteria grown on a surface (e.g., in a bioreactor or on a catheter).
| Possible Cause | Suggested Action |
| Mature Biofilm | Bacteria within a mature biofilm are significantly more resistant than their planktonic (free-swimming) counterparts.[8][9] Use a biofilm-specific eradication assay (e.g., MBEC assay) to determine the effective concentration. |
| Synergistic Agent Required | Consider using BAK in combination with other agents that can disrupt the biofilm matrix or have a synergistic antimicrobial effect. For example, some studies have explored combinations with chlorocresol or copper-bearing surfaces.[17][18][19] |
| Sub-optimal BAK Concentration | Sub-lethal concentrations of BAK can sometimes stimulate biofilm formation.[20][21][22] Ensure the concentration used is above the MIC for planktonic cells and test higher concentrations for biofilm eradication. |
Visual Guides and Workflows
Logical Relationship of BAK Resistance Mechanisms
Caption: Interplay of primary mechanisms leading to this compound resistance.
Experimental Workflow for Troubleshooting BAK Resistance
Caption: Step-by-step workflow for diagnosing the cause of BAK resistance.
Appendix A: Key Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of BAK that inhibits visible bacterial growth.[23][24][25]
-
Preparation of BAK Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of a BAK stock solution in a suitable growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Final volumes in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the BAK dilutions. Include a growth control (bacteria, no BAK) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of BAK in which no visible turbidity (bacterial growth) is observed.[24][25]
Protocol 2: Efflux Pump Inhibitor (EPI) Assay
This assay determines if efflux pumps contribute to BAK resistance.
-
Procedure: Follow the Broth Microdilution protocol (Protocol 1) to determine the MIC of BAK.
-
Parallel Assay: Simultaneously, set up an identical 96-well plate, but in addition to the BAK dilutions, add a constant, sub-inhibitory concentration of an EPI (e.g., PAβN) to each well.
-
Analysis: Compare the MIC of BAK in the absence and presence of the EPI. A four-fold or greater reduction in the MIC in the presence of the EPI indicates that efflux pump activity is a significant mechanism of resistance.[3]
Appendix B: Reference Data
Table 1: Example MICs of this compound (BAK) Against Various Bacterial Strains
| Bacterial Species | Strain Type | Typical BAK MIC (mg/L) | Reference |
| Listeria monocytogenes | Multiple Strains | 0.25 - 20.0 | [26] |
| Pseudomonas aeruginosa | BC-Adapted | 7,000 | [14] |
| Staphylococcus aureus | Environmental Isolates | >10 | [6] |
| Acinetobacter baumannii | NCTC 12156 | 128 | [17] |
| Enterococcus faecalis | NCTC 13379 | 32 | [17] |
Note: MIC values can vary significantly based on the specific strain, medium, and experimental conditions.
References
- 1. Frontiers | Mechanisms of low susceptibility to the disinfectant benzalkonium chloride in a multidrug-resistant environmental isolate of Aeromonas hydrophila [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of benzalkonium chloride resistance in community environmental isolates of staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. brieflands.com [brieflands.com]
- 14. japsonline.com [japsonline.com]
- 15. Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ethesisarchive.library.tu.ac.th [ethesisarchive.library.tu.ac.th]
- 17. journals.asm.org [journals.asm.org]
- 18. Synergistic Antibacterial Activity of this compound and Cu-Bearing Duplex Stainless Steel against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens [frontiersin.org]
- 22. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 23. benchchem.com [benchchem.com]
- 24. youtube.com [youtube.com]
- 25. idexx.dk [idexx.dk]
- 26. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ocular Surface Damage from Benzalkonium Chloride (BAK) Exposure
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to reduce ocular surface damage from Benzalkonium Chloride (BAK) exposure during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of BAK-induced ocular surface damage?
A1: Benzalkonium chloride (BAK) primarily induces ocular surface damage through two main mechanisms: detergent-induced membrane disruption and induction of oxidative stress.[1] As a quaternary ammonium compound, its detergent properties disrupt the lipid layer of the tear film and cell membranes, leading to cell lysis.[2][3] Additionally, BAK exposure stimulates the production of reactive oxygen species (ROS), causing oxidative stress, mitochondrial dysfunction, and subsequent cellular damage.[1][4] Chronic exposure can lead to a cascade of inflammatory events, apoptosis (programmed cell death) of corneal and conjunctival epithelial cells, and loss of goblet cells, which are crucial for mucin production and tear film stability.[5][6][7][8][9]
Q2: My in vitro cell viability assays show high toxicity with BAK. What are some strategies to mitigate this in my experiments while maintaining antimicrobial efficacy?
A2: To reduce BAK-induced cytotoxicity in your in vitro models, you can explore several strategies:
-
Co-formulation with Protective Agents: Incorporating certain excipients can neutralize BAK's harmful effects. Sodium hyaluronate (SH), carboxymethyl cellulose (CMC), and α-tocopherol (a form of Vitamin E) have shown protective effects.[1][10][11][12] SH and CMC can physically interact with BAK, reducing its direct contact with ocular surface cells, while α-tocopherol can mitigate oxidative stress.[1]
-
Alternative Preservatives: Consider using alternative preservatives that have demonstrated lower cytotoxicity profiles compared to BAK. Polyquad and SofZia are two such alternatives that have been shown to be less damaging to ocular surface cells in vitro.[2][5][13][14]
-
Preservative-Free Formulations: If your experimental design allows, using preservative-free solutions is the most direct way to eliminate BAK-induced toxicity.[5][15] This is particularly relevant for short-term experiments or when studying the effects of an active pharmaceutical ingredient without the confounding variable of preservative toxicity.
Q3: I am observing significant inflammation in my in vivo animal model after topical BAK administration. Which signaling pathways are likely involved?
A3: A key signaling pathway implicated in BAK-induced ocular surface inflammation is the NLRP3 (NOD-like receptor protein 3) inflammasome pathway.[8][16][17] Exposure to BAK can act as a danger signal, triggering the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1, leads to the activation of caspase-1.[17] Activated caspase-1 then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms, which are subsequently secreted and drive the inflammatory response on the ocular surface.[8][16][18]
Q4: How can I quantify the protective effect of a novel compound against BAK-induced apoptosis in my cell culture model?
A4: To quantify the anti-apoptotic effect of a compound, the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used and effective method.[19] This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19] By co-incubating your ocular surface cells with BAK and your test compound, and then performing the TUNEL assay, you can quantify the percentage of apoptotic cells. A significant reduction in the percentage of TUNEL-positive cells in the presence of your compound would indicate a protective effect. You can use fluorescence microscopy or flow cytometry to visualize and quantify the results.
Troubleshooting Guides
Problem 1: High variability in cell viability results from MTT assays in BAK toxicity studies.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform cell number is seeded into each well of the microplate. Perform a cell count before plating and use a multichannel pipette for seeding to minimize well-to-well variation.
-
Possible Cause: Uneven dissolution of formazan crystals.
-
Solution: After the incubation with MTT, ensure complete solubilization of the formazan crystals by adding the solubilizing agent and mixing thoroughly. Pipetting up and down or using a plate shaker can aid in dissolution.
-
Possible Cause: Interference of the test compound with the MTT assay.
-
Solution: Run a control with your test compound in cell-free media to check if it directly reacts with MTT. If it does, consider using an alternative viability assay like the LDH (Lactate Dehydrogenase) assay.
Problem 2: Difficulty in interpreting TUNEL assay results for apoptosis.
-
Possible Cause: High background staining.
-
Solution: Optimize the permeabilization step. Insufficient permeabilization can prevent the TdT enzyme from accessing the nucleus, while overly harsh permeabilization can damage cells and lead to non-specific staining. Titrate the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100 or Proteinase K).[19]
-
Possible Cause: Lack of clear positive and negative controls.
-
Solution: Always include a positive control (e.g., cells treated with DNase I to induce DNA fragmentation) and a negative control (e.g., a sample without the TdT enzyme).[19] This will help you to set the correct parameters for imaging and analysis.
Problem 3: Inconsistent corneal fluorescein staining scores in an in vivo mouse model of BAK-induced dry eye.
-
Possible Cause: Variation in the volume of fluorescein applied.
-
Solution: Use a calibrated micropipette to apply a consistent, small volume of fluorescein solution to the conjunctival sac to avoid overflow and variability.
-
Possible Cause: Inconsistent timing of observation after fluorescein instillation.
-
Solution: Standardize the time between fluorescein instillation and corneal examination under a cobalt blue light. This will ensure that you are comparing the staining at the same time point across all animals.
-
Possible Cause: Subjectivity in scoring.
-
Solution: Use a standardized grading system (e.g., the NEI grading system) and have the scoring performed by a blinded observer to minimize bias. Taking high-quality images for later review can also improve consistency.[20]
Data Presentation
Table 1: In Vitro Cytotoxicity of Benzalkonium Chloride (BAK) and a Comparison with Alternative Preservatives in Ocular Cells.
| Preservative | Concentration | Cell Type | Cell Viability/Survival (%) | Reference |
| BAK | 0.015% | Human Trabecular Meshwork Cells | 83 ± 5 | [13] |
| SofZia | - | Human Trabecular Meshwork Cells | 97 ± 5 | [13] |
| Polyquad | 0.001% | Human Trabecular Meshwork Cells | 97 ± 6 | [13] |
| BAK | 0.020% | Human Conjunctival Cells | 16 | [14] |
| Latanoprost with 0.020% BAK | - | Human Conjunctival Cells | 8 | [14] |
| BAK-preserved Latanoprost | - | Human Conjunctival Goblet Cells | 46 | [6] |
| BAK-preserved Bimatoprost | - | Human Conjunctival Goblet Cells | 55 | [6] |
| Polyquad-preserved Travoprost | - | Human Conjunctival Goblet Cells | 84 | [6] |
| Preservative-free Latanoprost | - | Human Conjunctival Goblet Cells | 81 | [6] |
Table 2: Protective Effect of Sodium Hyaluronate (SH) on BAK-Induced Cytotoxicity in Murine Conjunctival Epithelial Cells.
| BAK Concentration | SH Concentration | Cell Viability (% of control) | LDH Release (Arbitrary Units) | Wound Closure at 24h (%) | Reference |
| 0.001% | 0% | 91 ± 14 | 0.31 ± 0.02 | 42 ± 12 | [11] |
| 0.001% | 0.4% | 104 ± 22 | 0.26 ± 0.01 | 58 ± 6 | [11] |
| 0.005% | 0% | 45 ± 9 | 1.14 ± 0.05 | 17 ± 16 | [11] |
| 0.005% | 0.4% | 109 ± 9 | 0.37 ± 0.02 | 63 ± 10 | [11] |
| 0.01% | 0% | 22 ± 10 | 1.21 ± 0.05 | 0 | [11] |
| 0.01% | 0.4% | 75 ± 13 | 0.49 ± 0.22 | 60 ± 8 | [11] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess cell viability after exposure to BAK and potential protective agents.[15][21][22]
Materials:
-
Ocular epithelial cells (e.g., human corneal or conjunctival epithelial cells)
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Benzalkonium chloride (BAK) stock solution
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of BAK and the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions (medium alone for control, BAK alone, test compound alone, and BAK + test compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 15 minutes to 24 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
TUNEL Assay for Apoptosis Detection
This protocol provides a general framework for performing a TUNEL assay on cultured ocular cells.[19][23][24][25][26]
Materials:
-
Cultured ocular cells on coverslips or in chamber slides
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells as required for your experiment.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 5-15 minutes on ice. This step is crucial for allowing the TdT enzyme to enter the nucleus.
-
Equilibration: Wash with PBS and incubate with the equilibration buffer provided in the kit for 10 minutes.
-
TdT Reaction: Prepare the TdT reaction mix according to the kit manufacturer's instructions. Add the reaction mix to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
Detection: Stop the reaction and wash the cells. If using an indirect detection method, incubate with the appropriate fluorescently labeled antibody or reagent.
-
Counterstaining: Stain the cell nuclei with DAPI for 10 minutes.
-
Mounting and Visualization: Wash the cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence from the incorporated labeled dUTPs.
Visualizations
Caption: Signaling pathway of BAK-induced ocular surface damage.
References
- 1. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 2. Effects of benzalkonium chloride-preserved, polyquad-preserved, and sofZia-preserved topical glaucoma medications on human ocular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperosmolarity potentiates toxic effects of benzalkonium chloride on conjunctival epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ocular benzalkonium chloride exposure: problems and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing the effect of benzalkonium chloride-preserved, polyquad-preserved, and preservative-free prostaglandin analogue eye drops on cultured human conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of inflammasomes on the ocular surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyaluronate Protects From Benzalkonium Chloride-Induced Ocular Surface Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. [PDF] Hyaluronate Protects From Benzalkonium Chloride-Induced Ocular Surface Toxicity | Semantic Scholar [semanticscholar.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. mdpi.com [mdpi.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. clyte.tech [clyte.tech]
- 20. Corneal Neurotoxicity Due to Topical Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biotna.net [biotna.net]
- 25. genscript.com [genscript.com]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Degradation of Benzalkonium bromide under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Benzalkonium Bromide (BAB) under various storage conditions. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The main factors contributing to the degradation of this compound are exposure to high temperatures, light (especially UV), and contact with incompatible substances. While generally stable across a wide pH range, extreme pH conditions, particularly alkaline, can also lead to degradation.[1][2] Additionally, its hygroscopic nature means it can absorb moisture from the air, which may impact its stability.
Q2: My this compound solution appears to have lost potency. What could be the cause?
A2: A loss of potency in your this compound solution could be due to several factors. First, verify your storage conditions. Ensure the solution is protected from light and stored at a controlled, cool temperature.[2] Second, consider the container material. This compound can adsorb to certain plastics, such as polyvinyl chloride (PVC) and polyurethane foam, as well as glass surfaces, leading to a decrease in the effective concentration.[3] Using polypropylene (PP) or low-density polyethylene (LDPE) containers is recommended, as they show minimal interaction.[4] Finally, check for any potential contamination with incompatible substances like anionic surfactants, nitrates, or metals such as aluminum.[5]
Q3: I've observed the formation of precipitates in my this compound formulation. What might be the reason?
A3: Precipitate formation can occur if this compound interacts with incompatible substances. It is incompatible with anionic surfactants, citrates, iodides, nitrates, and certain other compounds.[5] If your formulation contains any of these, it could lead to precipitation. Also, consider the pH of your formulation, as significant shifts could potentially affect the solubility of other components in the presence of this compound.
Q4: Can I autoclave a solution containing this compound?
A4: Yes, solutions of benzalkonium chloride (a salt with similar stability to the bromide) are reported to be stable over a wide pH and temperature range and may be sterilized by autoclaving without a significant loss of effectiveness. However, it is always recommended to perform a validation study for your specific formulation to confirm that autoclaving does not lead to unacceptable degradation or interaction with other excipients.
Troubleshooting Guides
Issue 1: Inconsistent analytical results for this compound concentration.
| Possible Cause | Troubleshooting Step |
| Adsorption to container surfaces | If using glass vials for HPLC analysis, consider switching to polypropylene vials to minimize adsorption, especially for dilute solutions.[3] For storage of stock solutions, prefer polypropylene or LDPE containers over PVC or polyurethane.[4] |
| Inaccurate sample preparation | Ensure accurate and consistent dilution of your samples. Given its surfactant properties, ensure thorough mixing to achieve a homogenous solution before analysis. |
| Chromatographic issues | Verify the suitability of your HPLC method. A stability-indicating method is crucial. Ensure the mobile phase is correctly prepared and the column is properly equilibrated. Peak tailing or shifting retention times could indicate interactions with the column; a cyano (CN) or C18 column is often used successfully.[2][6] |
Issue 2: Evidence of degradation in a stored sample.
| Possible Cause | Troubleshooting Step |
| Improper storage conditions | Review your storage protocol. Samples should be stored in a cool, dark place.[2] Use opaque or amber containers to protect from light. Avoid storing in areas with significant temperature fluctuations. |
| Contamination | Ensure that all containers and equipment used for handling and storing this compound are clean and free from any residues of incompatible chemicals, particularly anionic detergents. |
| Extended storage | Even under ideal conditions, very long-term storage may lead to some degradation. It is advisable to re-test the purity of the standard or sample if it has been stored for an extended period. |
Data on this compound Degradation and Loss
The following tables summarize quantitative data on the stability of this compound under various stress conditions.
Table 1: Forced Degradation of Benzalkonium Chloride Solution [2]
| Stress Condition | Exposure Time | Temperature | Degradation (%) |
| Thermal | 4 hours | 70°C | 0.79% |
| Acidic (1M HCl) | 1 hour | 70°C | 1.94% |
| Alkaline (5M NaOH) | 1 hour | 70°C | 5.38% |
| Photolytic (UV/Vis) | 24 hours | Ambient | 0.72% |
Table 2: Adsorption of Benzalkonium Chloride to Container Materials
| Container Material | Storage Duration | Temperature | Loss of Concentration (%) | Reference |
| Polypropylene (PP) | 3 months | 40°C | < 2% | [4] |
| Low-Density Polyethylene (LDPE) | 3 months | Not Specified | < 4% | [4] |
| Polypropylene HPLC Vial | 60 minutes | Ambient | ~0% (C12/C14), ~6% (C16) | [3] |
| Standard Glass HPLC Vial | 60 minutes | Ambient | ~15% (C14), ~40% (C16) | [3] |
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a typical procedure for assessing the thermal stability of a this compound solution.
-
Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase for HPLC analysis) at a known concentration (e.g., 5 mg/mL).[2]
-
Stress Condition: Transfer a specific volume of the stock solution into a volumetric flask and place it in a water bath maintained at a constant high temperature (e.g., 70°C).[2]
-
Exposure: Maintain the solution at the elevated temperature for a defined period (e.g., 4 hours).[2]
-
Sample Collection and Analysis: After the exposure period, allow the solution to cool to room temperature. Make up the volume with the solvent and analyze the concentration of this compound using a validated stability-indicating HPLC method.
-
Control Sample: Prepare a control sample in the same manner but store it at ambient temperature, protected from light.
-
Data Analysis: Calculate the percentage of degradation by comparing the concentration of the stressed sample to that of the control sample.
Protocol 2: Photostability Testing (as per ICH Q1B Guidelines)
This protocol provides a general framework for photostability testing.
-
Sample Preparation: Place the this compound substance or solution in a chemically inert and transparent container. For drug products, they can be tested outside of their immediate packaging.[4]
-
Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] This can be achieved using a calibrated photostability chamber.
-
Control Sample: A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.
-
Analysis: After the exposure period, analyze both the exposed and control samples for any changes in physical properties and for the concentration of this compound using a validated stability-indicating analytical method.
-
Evaluation: Compare the results of the exposed sample to the control sample to determine the extent of photodegradation.
Protocol 3: Stability-Indicating HPLC Method for this compound
The following is an example of an HPLC method that can be used to quantify this compound and separate it from its degradation products.
-
Column: A Cyano (CN) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M, pH 5.5) in a ratio of 70:30 (v/v) can be used.[2]
-
Flow Rate: A typical flow rate is 1 mL/minute.[2]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C.[2]
-
Detection: UV detection at a wavelength of 210 nm is appropriate for this compound.[2]
-
Injection Volume: An injection volume of 50 µL can be used.[2]
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Primary Degradation Pathways of this compound.
References
Technical Support Center: Optimizing Benzalkonium Bromide's Antimicrobial Activity via pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the antimicrobial activity of Benzalkonium bromide (BKC) by adjusting pH.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at modulating the antimicrobial efficacy of this compound with pH.
Issue 1: Inconsistent or Lower-Than-Expected Antimicrobial Activity of this compound Solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH of the Solution | Verify the pH of your BKC solution. The optimal pH for BKC activity is generally in the neutral to slightly alkaline range (pH 7-9).[1] | Adjusting the pH to the optimal range should enhance the antimicrobial efficacy. |
| Presence of Interfering Anionic Compounds | Ensure that buffers or other excipients in your formulation are not anionic (e.g., citrate, phosphate), as they can interact with the cationic BKC and reduce its activity. | Switching to non-anionic buffers (e.g., TRIS, HEPES) should restore the expected activity. |
| Interaction with Organic Matter | If your application involves organic loads (e.g., milk, serum), be aware that this can decrease BKC efficacy. Interestingly, some studies have shown better performance at a slightly acidic pH (e.g., pH 6) in the presence of organic matter.[1][2] | Test the efficacy of your BKC solution at both slightly acidic and slightly alkaline pH values in the presence of the specific organic load to determine the optimal condition for your application. |
| Incorrect Concentration of BKC | Double-check the calculations for the concentration of your BKC solution. | Preparing a fresh solution with the correct concentration should yield the expected antimicrobial activity. |
Issue 2: Precipitation Observed When Adjusting the pH of the this compound Solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Use of Incompatible Buffers | Anionic buffers like phosphate and citrate can form insoluble salts with the cationic BKC, leading to precipitation. | Use non-anionic buffers such as TRIS or HEPES to maintain solubility upon pH adjustment. |
| pH is a Highly Acidic or Alkaline Environment | Extreme pH values can affect the solubility of BKC. | Maintain the pH within a neutral to slightly alkaline range (pH 7.0-7.5) for optimal solubility. |
| High Concentration of this compound | Higher concentrations of BKC are more prone to precipitation. | Use the lowest effective concentration of BKC for your application. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the antimicrobial activity of this compound?
A1: Generally, the antimicrobial activity of this compound, a quaternary ammonium compound (QAC), is enhanced in neutral to slightly alkaline conditions.[1] This is because a higher pH increases the net negative charge on the surface of bacterial cells, which promotes the electrostatic attraction between the cationic BKC molecules and the bacteria, thereby facilitating its antimicrobial action.[1]
Q2: Can the pH of the medium affect the Minimum Inhibitory Concentration (MIC) of this compound?
A2: Yes, the pH of the medium can significantly influence the MIC of BKC. An increase in pH towards the alkaline range is often associated with a lower MIC, indicating enhanced antimicrobial activity. However, the extent of this effect can vary depending on the specific microorganism and the presence of other substances, such as organic matter.
Q3: Are there situations where an acidic pH might enhance this compound's activity?
A3: While less common, some studies have reported enhanced efficacy of BKC at a slightly acidic pH, for instance, against Salmonella in the presence of organic matter like milk.[1][2] This highlights the importance of empirical testing for specific applications, as the interplay between pH, the target microorganism, and the surrounding matrix can be complex.
Q4: How does pH influence the interaction of this compound with the bacterial cell?
A4: The primary mechanism of action for BKC involves the disruption of the bacterial cell membrane. The pH of the environment can alter the surface charge of the bacterial cell. In more alkaline conditions, the bacterial surface becomes more negatively charged. This increases the electrostatic attraction to the positively charged cationic head of the BKC molecule, leading to a more efficient disruption of the cell membrane and subsequent cell death.
Q5: What are some common mistakes to avoid when preparing pH-adjusted this compound solutions for antimicrobial testing?
A5: Common pitfalls include using anionic buffers like phosphate or citrate, which can inactivate BKC, not verifying the final pH of the solution after all components have been added, and not accounting for the potential buffering capacity of the growth medium or other components in the formulation.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against Various Bacteria
| Microorganism | pH | MIC (mg/L) | Reference |
| Pseudomonas aeruginosa | Not Specified | 25 | [3] |
| Pseudomonas aeruginosa | Not Specified | >350 (Adapted) | [3] |
| Escherichia coli | Not Specified | 12 | [4] |
| Staphylococcus aureus | Not Specified | 2-8 | [5] |
| Salmonella Enteritidis | 6 | Effective at 1:1000 dilution with organic matter | [1][2] |
| Salmonella Enteritidis | 9 | Less effective at 1:1000 dilution with organic matter | [1][2] |
| Salmonella Typhimurium | 6 | Effective at 1:1000 dilution with organic matter | [1][2] |
| Salmonella Typhimurium | 9 | Less effective at 1:1000 dilution with organic matter | [1][2] |
Note: The data for Salmonella is presented as effective dilution rather than a specific MIC value. The MIC values for P. aeruginosa, E. coli, and S. aureus were determined in standard growth media, where the pH is typically near neutral.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values using Broth Microdilution
This protocol outlines the steps to determine the MIC of BKC against a target microorganism at various pH levels.
1. Materials:
- This compound (BKC) stock solution of known concentration.
- Target microorganism culture in the logarithmic growth phase.
- Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.
- Sterile buffers for pH adjustment (e.g., TRIS-HCl for alkaline pH, MES for acidic pH).
- Sterile 96-well microtiter plates.
- Sterile deionized water.
- pH meter.
- Spectrophotometer.
- Incubator.
2. Preparation of pH-Adjusted Media: a. Prepare aliquots of the growth medium (e.g., MHB). b. Adjust the pH of each aliquot to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using the appropriate sterile buffers. c. Sterilize the pH-adjusted media by filtration (0.22 µm filter) to avoid altering the pH, which can occur with autoclaving. d. Verify the final pH of each medium after sterilization.
3. Preparation of Bacterial Inoculum: a. Inoculate the target microorganism into a fresh broth medium and incubate until it reaches the logarithmic growth phase. b. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
4. Broth Microdilution Assay: a. For each pH-adjusted medium, perform serial two-fold dilutions of the BKC stock solution in a 96-well microtiter plate. b. Add 50 µL of the pH-adjusted medium to all wells. c. Add 50 µL of the BKC stock solution to the first well of each row and perform serial dilutions by transferring 50 µL from one well to the next. d. Add 50 µL of the prepared bacterial inoculum to each well. e. Include a positive control (medium with inoculum, no BKC) and a negative control (medium only) for each pH.
5. Incubation and Reading: a. Cover the plates and incubate at the optimal temperature for the target microorganism for 18-24 hours. b. After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of BKC that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: A troubleshooting decision tree for diagnosing low antimicrobial activity of this compound.
Caption: The proposed mechanism by which pH modulates the antimicrobial activity of this compound.
References
Technical Support Center: Navigating the Challenges of Benzalkonium Bromide in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Benzalkonium bromide (also known as Benzalkonium chloride, BAC) in long-term cell culture experiments.
Troubleshooting Guide
Issue 1: Increased Cell Death or Reduced Proliferation After Introducing this compound
Question: I recently started using this compound as an antimicrobial in my long-term cell culture, and I'm observing significant cell death and a decrease in the proliferation rate of my cells. What could be the cause and how can I fix it?
Answer:
This is a common issue as this compound is known to be cytotoxic to a wide range of mammalian cell lines in a dose- and time-dependent manner.[1][2][3] The primary reason is its mechanism of action, which involves the disruption of cell membranes, leading to leakage of intracellular contents and cell death.[4][5][6]
Troubleshooting Steps:
-
Determine the Optimal Concentration: The concentration of this compound you are using might be too high for your specific cell line. It is crucial to determine the IC50 (half-maximal inhibitory concentration) for your cells.
-
Action: Perform a dose-response experiment using a cytotoxicity assay like the MTT or LDH assay to find the highest concentration of this compound that does not significantly affect your cells' viability over your experimental timeframe.
-
-
Evaluate Exposure Time: Continuous exposure, even at low concentrations, can be detrimental.
-
Action: Consider intermittent exposure or reducing the duration your cells are in contact with the this compound-containing medium.
-
-
Assess for Apoptosis and Necrosis: this compound can induce both apoptosis (programmed cell death) and necrosis (cell injury).[2]
-
Action: Use an Annexin V/PI staining assay to differentiate between apoptotic and necrotic cell death, which can help you understand the mechanism of toxicity in your cells.
-
-
Check for Oxidative Stress: this compound is known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell damage.[4]
-
Action: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. If ROS levels are high, consider co-treatment with an antioxidant.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound's cytotoxicity in mammalian cells?
A1: this compound is a cationic surfactant. Its positively charged nitrogen atom interacts with the negatively charged phospholipids in the cell membrane, disrupting its integrity.[5] This leads to increased membrane permeability, leakage of essential cellular components, and ultimately cell lysis.[4][6] Additionally, at lower concentrations and over longer exposure times, it can induce apoptosis through mitochondrial dysfunction and the activation of caspase signaling pathways.[2][4][7] It can also cause cellular stress by inducing the production of reactive oxygen species (ROS).[4][8]
Q2: Can long-term, low-dose exposure to this compound affect cell signaling?
A2: Yes. Chronic exposure to sub-lethal doses of this compound can have significant effects on cellular signaling. Studies have shown that it can lead to epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics.[7] This is driven by the upregulation of EMT transcription factors like Snail, Slug, and Twist1.[7] Furthermore, it can activate stress-related pathways, including those involved in apoptosis (e.g., p53 and Bax) and endoplasmic reticulum (ER) stress.[7]
Q3: My cell culture is intended for bacterial co-culture experiments. I've noticed that the bacteria are becoming resistant to the antibiotics I'm using for selection. Could this compound be the cause?
A3: This is a significant concern. Exposure to sub-inhibitory concentrations of this compound can promote antibiotic resistance in bacteria.[9][10][11] The mechanisms include the overexpression of multidrug efflux pumps, which can actively pump out both this compound and certain antibiotics from the bacterial cell.[9][11] This can lead to cross-resistance, where bacteria become resistant to antibiotics without ever being directly exposed to them.[11] Therefore, using this compound in such experimental setups could inadvertently select for antibiotic-resistant bacterial populations.
Q4: Are there any alternatives to this compound for preventing contamination in cell culture?
A4: Yes, several alternatives are available, and the best choice depends on your specific application. Some common alternatives include:
-
Penicillin-Streptomycin: A standard antibiotic combination used in cell culture to prevent bacterial contamination.
-
Gentamicin: A broad-spectrum antibiotic that is effective against a wide range of bacteria.
-
Amphotericin B: An antifungal agent used to prevent fungal and yeast contamination.
-
Chlorhexidine and Cetyl trimethyl ammonium bromide (CTAB): Other quaternary ammonium compounds that could be considered, though they may also exhibit cytotoxicity that needs to be evaluated for your specific cell line.[12]
It is always recommended to test the cytotoxicity of any new antimicrobial agent on your specific cell line.
Q5: How can I mitigate the cytotoxic effects of this compound if I must use it in my experiments?
A5: If using this compound is unavoidable, you can try the following to minimize its toxic effects:
-
Use the lowest effective concentration: As determined by a thorough dose-response study.
-
Limit exposure time: Treat cultures intermittently rather than continuously.
-
Co-administer protective agents: For example, one study showed that Brilliant Blue G can reduce the cytotoxicity of this compound on human corneal epithelial cells.[13] The applicability of such an agent would need to be validated for your specific cell type and experimental goals.
-
Ensure a healthy cell population: Start your experiments with cells that are in the logarithmic growth phase and have high viability.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (IC50 Values) in Various Cell Lines
| Cell Line | Exposure Time | IC50 (µg/mL) | Reference |
| Human Lung Epithelial (H358) | 30 minutes | 7.1 | [2] |
| Human Lung Epithelial (H358) | 24 hours | 1.5 | [2] |
| HaCat (Human Keratinocyte) | Not Specified | 4.16 | [4] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in HaCat Cells
| Treatment Concentration | Mean Fluorescence Intensity (MFI) of ROS | Reference |
| IC25 | Significantly higher than control | [4] |
| IC50 | Dose-dependent increase | [4] |
| IC75 | 15,754 ± 671.7 | [4] |
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is for assessing the cytotoxic effects of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include an untreated control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures cell membrane damage by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measurement: Read the absorbance at the wavelength specified in the kit's protocol.
-
Analysis: Calculate the percentage of cytotoxicity based on the controls provided in the kit.
Annexin V/PI Staining for Apoptosis Detection
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Visualizations
Caption: Signaling pathways affected by this compound leading to apoptosis and necrosis.
Caption: Experimental workflow for troubleshooting this compound-induced cytotoxicity.
Caption: Logical consequences of using sub-lethal this compound in long-term culture.
References
- 1. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Exposure to Sublethal Concentrations of Benzalkonium Chloride Induces Antimicrobial Resistance and Cellular Changes in Klebsiellae pneumoniae Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzalkonium Chloride Promotes Antibiotic Resistance | Science 2.0 [science20.com]
- 12. researchgate.net [researchgate.net]
- 13. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Benzalkonium bromide and chlorhexidine gluconate
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparative analysis of two widely used cationic antiseptics: Benzalkonium bromide (represented by its more commonly studied salt, Benzalkonium chloride, BAC) and Chlorhexidine gluconate (CHG). The comparison focuses on their mechanisms of action, antimicrobial efficacy, cytotoxicity, and key experimental methodologies, supported by published data.
Mechanism of Action
Both Benzalkonium chloride and Chlorhexidine are cationic surfactants that exert their antimicrobial effect primarily through the disruption of microbial cell membranes.
-
Benzalkonium Chloride (BAC): As a quaternary ammonium compound (QAC), BAC possesses a positively charged nitrogen atom and a long lipophilic alkyl chain.[1][2] The cationic head interacts electrostatically with negatively charged components of the bacterial cell surface, such as phospholipids and proteins.[1][2] The lipophilic tail then penetrates the lipid bilayer, disrupting membrane integrity.[2] This leads to increased permeability, leakage of essential cytoplasmic contents like ions and nucleotides, and ultimately, cell death.[2]
-
Chlorhexidine Gluconate (CHG): CHG is a cationic bis-guanide.[3] Its bactericidal action is also driven by the attraction of the cationic CHG molecule to the negatively charged bacterial cell wall.[4] This binding increases the permeability of the cell membrane. At lower concentrations, this leads to the leakage of low molecular weight substances, resulting in a bacteriostatic effect.[4] At higher, clinically relevant concentrations, it causes more extensive membrane damage and coagulation of intracellular components, leading to a bactericidal effect.[5]
Antimicrobial Efficacy
Both agents possess broad-spectrum antimicrobial activity, though with notable differences in efficacy against specific organisms.
-
Spectrum: Both are effective against Gram-positive and Gram-negative bacteria, as well as some fungi and enveloped viruses.[1][4] BAC is generally considered more effective against Gram-positive bacteria.[1] CHG demonstrates broad activity against bacteria and yeasts.[4] Certain species, such as Pseudomonas aeruginosa, have shown lower susceptibility to CHG.[6]
-
Quantitative Efficacy: The Minimum Inhibitory Concentration (MIC) is a key measure of an antiseptic's potency. Lower MIC values indicate higher efficacy.
| Microorganism | Benzalkonium Chloride (BAC) | Chlorhexidine (CHG) |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 8 mg/L (MIC for 89% of strains)[6] | ≥4 mg/L (MIC for 95% of strains)[6] |
| Vancomycin-Sensitive Enterococcus faecium (VSE) | 8 mg/L (MIC for 25% of strains)[6] | ≥4 mg/L (MIC for 33% of strains)[6] |
| Pandrug-Resistant (PDR) Klebsiella pneumoniae | 64 µg/mL (Median MIC)[4] | Not specified |
| Multidrug-Resistant (MDR) Klebsiella pneumoniae | 16 µg/mL (Median MIC)[4] | 64 µg/mL (MIC50)[4] |
-
Speed of Action (Time-Kill Kinetics): Time-kill assays measure the rate at which an antiseptic kills a microbial population. Studies show that both BAC and CHG demonstrate rapid microbicidal activity, often achieving significant log reductions within 30 seconds to a few minutes.[7][8] For example, one study found that a 3-log reduction in MRSA could be achieved within 4 hours with CHG.[9]
Cytotoxicity and Safety Profile
While effective against microbes, antiseptics can also be toxic to host cells, which is a critical consideration in clinical applications.
-
Corneal Toxicity: In a study on rabbit and cat corneal epithelium, BAC produced a progressive increase in cellular damage at concentrations between 0.001% and 0.01%.[10] Chlorhexidine produced less damage than BAC at any tested concentration.[10]
-
Wound Healing: A study on rat skin defects found that while BAC had excellent infection control, it delayed wound healing compared to CHG and povidone-iodine.[11] The BAC-treated wound tissue showed a high number of inflammatory cells and a high apoptosis index.[11]
-
In Vitro Cytotoxicity: The half-maximal inhibitory concentration (IC50) is a measure of a substance's toxicity to cells. A lower IC50 value indicates higher cytotoxicity.
| Cell Line | Parameter | This compound (BB) | Chlorhexidine Gluconate (CHG) |
| HaCaT (Human Keratinocytes) | IC25 | 1.90 µg/mL[11] | 5.14 µg/mL[11] |
| HaCaT (Human Keratinocytes) | IC50 | 4.16 µg/mL[11] | 10.01 µg/mL[11] |
| HaCaT (Human Keratinocytes) | IC75 | 9.09 µg/mL[11] | 19.52 µg/mL[11] |
Based on this data, this compound demonstrates significantly higher cytotoxicity to human keratinocytes than Chlorhexidine gluconate.[11]
Clinical Applications
The differences in efficacy and safety profiles influence the clinical use of these two agents.
-
This compound/Chloride:
-
Preservative: Widely used as a preservative in ophthalmic solutions (eye drops), nasal sprays, and other pharmaceutical products.[12]
-
Skin Antiseptic: Used in first-aid antiseptics and disinfectant sprays for skin and wound cleaning.[11][12]
-
Oral Care: Found in some mouthwashes and throat lozenges.[12]
-
-
Chlorhexidine Gluconate:
-
Surgical Scrub: A very common agent for pre-surgical skin preparation and as a healthcare personnel hand wash to reduce nosocomial infections.[6]
-
Oral Rinse: Used extensively in dentistry to treat gingivitis and manage oral microflora.[3]
-
Wound Care: Used for skin and wound cleansing due to its strong antimicrobial effect and good biocompatibility.[11]
-
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of antimicrobial agents.
A. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of an antiseptic that prevents the visible growth of a microorganism.[13]
Objective: To quantify the minimum concentration of BAC and CHG required to inhibit microbial growth.
Methodology:
-
Preparation of Antiseptic Dilutions: Prepare a series of two-fold serial dilutions of the antiseptic stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antiseptic dilutions. Include a positive control well (medium + inoculum, no antiseptic) and a negative control well (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Determination of MIC: The MIC is the lowest concentration of the antiseptic at which there is no visible growth (i.e., the first clear well).[4][13]
B. Time-Kill Assay
This protocol evaluates the rate at which an antiseptic kills a microorganism over time.[7]
Objective: To determine the bactericidal activity of BAC and CHG over a defined period.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of approximately 10⁷ - 10⁸ CFU/mL.
-
Exposure: Add the antiseptic at the desired test concentration to the microbial suspension at time zero (T=0).
-
Sampling: At predetermined time intervals (e.g., 30 seconds, 1 minute, 5 minutes, 15 minutes), withdraw an aliquot of the mixture.[8]
-
Neutralization: Immediately transfer the aliquot into a validated neutralizing broth to stop the antimicrobial action of the antiseptic. This is a critical step to prevent a carry-over effect.
-
Quantification: Perform serial dilutions of the neutralized sample and plate them onto a non-selective agar medium.
-
Incubation and Counting: Incubate the plates for 24-48 hours, then count the number of surviving colonies (CFU/mL).
-
Analysis: Calculate the log₁₀ reduction in viable bacteria at each time point compared to the initial count at T=0. A ≥3-log₁₀ reduction (99.9% kill) is often considered microbicidal.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chlorhexidine and benzalkonium chloride: promising adjuncts in combating multidrug resistant Klebsiella pneumoniae in healthcare settings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorhexidine Digluconate Formulations Used for Skin Antisepsis [scirp.org]
- 6. benzalkonium chloride chlorhexidine: Topics by Science.gov [science.gov]
- 7. cleaninginstitute.org [cleaninginstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preservative cytotoxic threshold for benzalkonium chloride and chlorhexidine digluconate in cat and rabbit corneas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Benzalkonium Bromide and Common Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of benzalkonium bromide (BAC), a quaternary ammonium compound found in numerous disinfectants and antiseptics, has raised concerns within the scientific community about its potential to foster cross-resistance to clinically important antibiotics. This guide provides an objective comparison of the performance of BAC with common antibiotics, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and experimental workflows.
Quantitative Analysis of Cross-Resistance
Exposure of various bacterial species to sub-lethal concentrations of this compound has been shown to select for mutants with reduced susceptibility not only to BAC itself but also to a range of antibiotics. This phenomenon is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the changes in MIC values observed in several key studies.
| Bacterium | Condition | BAC MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Tetracycline MIC (mg/L) | Kanamycin MIC (mg/L) | Penicillin MIC (mg/L) | Reference |
| Pseudomonas aeruginosa | Parent Strain | 24 | - | - | - | >1024 | [1] |
| Pseudomonas aeruginosa | BAC-exposed Mutant | >128 | - | - | - | >1024 | [1] |
| Acinetobacter baumannii | Parent Strain | 26.66 | - | 128 | 64 | - | [1] |
| Acinetobacter baumannii | BAC-exposed Mutant | >128 | - | 128 | 64 | - | [1] |
| Escherichia coli | Parent Strain | 5 | 0.06 | 8 | 4 | - | [1] |
| Escherichia coli | BAC-exposed Mutant | 32 | 0.25 | 8 | 4 | - | [1] |
| Staphylococcus aureus | Parent Strain | 10 | 0.5 | - | - | - | [1] |
| Staphylococcus aureus | BAC-exposed Mutant | 64 | 2 | - | - | - | [1] |
Note: A '-' indicates that the data was not provided in the cited source.
In a study on Pseudomonas aeruginosa, isolates adapted to BAC showed a significant increase in the MIC of ciprofloxacin.[2] Twenty BAC-adapted isolates demonstrated an MIC of 2,048 mg/L for BAC and exhibited cross-resistance to ciprofloxacin.[2]
Molecular Mechanisms of Cross-Resistance
The primary mechanism underlying cross-resistance between BAC and antibiotics is the overexpression of multidrug efflux pumps.[3][4][5] These pumps are transmembrane proteins that can actively extrude a wide range of structurally dissimilar toxic compounds from the bacterial cell, including both BAC and various classes of antibiotics.[3]
In Pseudomonas aeruginosa, the MexAB-OprM efflux pump, belonging to the Resistance-Nodulation-Division (RND) family, is a major contributor to this phenomenon.[6] Exposure to BAC can lead to mutations in regulatory genes, such as mexR, nalC, or nalD, resulting in the upregulation of the mexAB-oprM operon.[6] This increased expression of the efflux pump leads to a more efficient removal of both BAC and antibiotics like fluoroquinolones and beta-lactams from the cell, thereby increasing the MICs for these compounds.[6]
The following diagram illustrates the regulatory pathways controlling the expression of the MexAB-OprM efflux pump in Pseudomonas aeruginosa.
Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
a. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
b. Serial Dilution of Antimicrobial Agents:
-
Prepare a stock solution of this compound and the test antibiotics in an appropriate solvent.
-
Perform a two-fold serial dilution of each antimicrobial agent in CAMHB in a 96-well microtiter plate.[7]
-
The final volume in each well after adding the inoculum should be 200 µL.[7]
c. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted antimicrobial agent.
-
Include a positive control well (bacteria and broth, no antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 37°C for 16-24 hours.[8]
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of bacteria.[7]
Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
qRT-PCR is used to measure the transcript levels of efflux pump genes to determine if their expression is upregulated in BAC-exposed bacteria compared to a control.
a. RNA Extraction and cDNA Synthesis:
-
Grow bacterial cultures with and without sub-lethal concentrations of BAC.
-
Extract total RNA from the bacterial cells using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
b. qRT-PCR Reaction:
-
Prepare a reaction mixture containing cDNA, specific primers for the target efflux pump gene (e.g., mexA, mexB) and a reference housekeeping gene (e.g., 16S rRNA), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qRT-PCR using a thermal cycler with the following typical cycling conditions: an initial denaturation step at 95°C, followed by 40 cycles of denaturation at 95°C, annealing at a primer-specific temperature (e.g., 55-60°C), and extension at 72°C.[9]
c. Data Analysis:
-
The cycle threshold (Ct) value is determined for both the target and reference genes.
-
The relative expression of the target gene is calculated using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the BAC-exposed sample to the unexposed control.[9]
Experimental Workflow for Investigating Cross-Resistance
The following diagram outlines a typical experimental workflow for studying the development of cross-resistance between this compound and antibiotics.
Caption: A typical workflow for studying bacterial cross-resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. japsonline.com [japsonline.com]
- 4. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 5. Disinfectant-induced bacterial resistance and antibiotic cross-resistance—mechanisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Efflux Pumps in Adaptation and Resistance of Listeria monocytogenes to Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
A Comparative Guide to Validating Methods for Detecting Benzalkonium Bromide Residues on Surfaces
For researchers, scientists, and drug development professionals, ensuring the cleanliness of manufacturing surfaces is paramount to prevent cross-contamination and maintain product integrity. Benzalkonium bromide (BAK), a widely used cationic surfactant and antimicrobial agent, requires robust analytical methods for the detection of its residues. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data, to aid in the selection of a suitable validation method.
Comparison of Analytical Methods
The selection of an analytical method for detecting BAK residues depends on several factors, including the required sensitivity, specificity, and the complexity of the sample matrix. The most prevalent methods are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS), and UV-Vis Spectrophotometry.
| Parameter | HPLC-UV | UHPLC-MS | UV-Vis Spectrophotometry |
| Specificity | Good, can separate BAK homologs. | Excellent, provides mass confirmation. | Low, susceptible to interference. |
| Limit of Detection (LOD) | 0.0198 µg/mL[1] | ~1 ppb (ng/mL) | 0.53 mg/L (µg/mL) |
| Limit of Quantitation (LOQ) | 0.0495 µg/mL[1] | - | 1.77 mg/L (µg/mL) |
| Accuracy (% Recovery) | 98.4–101.7%[2][3][4] | High (data not specified) | 93–97% |
| Precision (%RSD) | <2%[2][3][4] | High (data not specified) | <2.7% |
| **Linearity (R²) ** | >0.999[1] | High (data not specified) | >0.99 |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low |
| Ease of Use | Moderate | Requires expertise | Simple |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are outlines of typical experimental protocols for the detection of BAK residues on surfaces.
Swab Sampling and Sample Preparation
This initial step is critical for all subsequent analytical methods to ensure efficient recovery of BAK residues from the surface.
Caption: Workflow for swab sampling and sample preparation.
A typical procedure involves wiping a defined surface area (e.g., 10 cm x 10 cm) with a swab moistened with a suitable solvent like methanol.[5] The swab is then placed in a known volume of the extraction solvent and subjected to vortexing or sonication to extract the BAK residue. The resulting solution is filtered before analysis.[6]
HPLC-UV Method
A robust and widely used method for the quantification of BAK.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 μm).[2][3][4]
-
Mobile Phase: A mixture of acetonitrile and a buffer such as 0.01% aqueous triethylamine (pH 2.5) in a 60:40 v/v ratio.[2][3][4]
UHPLC-MS Method
Offers higher sensitivity and specificity compared to HPLC-UV.
-
Instrumentation: UHPLC system coupled with a mass spectrometer.
-
Column: A sub-2 µm particle size column suitable for high-pressure applications.
-
Mobile Phase: Typically consists of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase with a modifier like formic acid or ammonium acetate to enhance ionization.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for quaternary ammonium compounds.
-
Detection: Monitoring of specific mass-to-charge ratios (m/z) of BAK homologs.
UV-Vis Spectrophotometry Method
A simpler, cost-effective alternative, suitable for screening purposes.
-
Principle: This method is often based on the formation of an ion-pair between the cationic BAK and an anionic dye, which results in a color change that can be measured.
-
Reagents: A dye solution (e.g., bromophenol blue or eosin-Y) and a suitable buffer.
-
Procedure:
-
To the extracted sample, add the dye and buffer solution.
-
Allow time for the color to develop.
-
Measure the absorbance at the wavelength of maximum absorbance of the complex.
-
-
Quantification: A calibration curve is constructed using standards of known BAK concentrations.
Method Validation Workflow
A logical workflow is essential for the comprehensive validation of the chosen analytical method.
Caption: A typical workflow for analytical method validation.
Mechanism of Action of this compound
Understanding the antimicrobial action of BAK provides context for its use as a disinfectant. Its primary mechanism involves the disruption of microbial cell membranes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. useforesight.io [useforesight.io]
- 6. SOP for Collection of Swab Sample | Pharmaguideline [pharmaguideline.com]
Synergistic Disinfection: Enhanced Antibacterial Efficacy of Benzalkonium Bromide with Copper-Bearing Stainless Steel
A Comparative Guide for Researchers and Drug Development Professionals
The relentless challenge of bacterial contamination and biofilm formation in clinical and industrial environments necessitates the development of advanced antimicrobial strategies. A promising approach lies in the synergistic combination of existing biocides to enhance their efficacy and combat the rise of microbial resistance. This guide provides a comprehensive comparison of the antibacterial activity of benzalkonium bromide, a quaternary ammonium compound, when used in conjunction with copper-bearing stainless steel, against the Gram-negative bacterium Pseudomonas aeruginosa.
The combination of this compound and copper-bearing stainless steel has been shown to exhibit a significant synergistic antibacterial effect, surpassing the performance of either agent used alone. This guide synthesizes available experimental data to provide a clear comparison, details the methodologies for assessing this synergy, and visually represents the underlying mechanisms of action.
Quantitative Performance Analysis
One key study evaluated the performance of 2205-Cu duplex stainless steel (2205-Cu DSS) with and without the addition of 23.44 ppm this compound against P. aeruginosa biofilms over five days. The combination resulted in a 24.2% higher germicidal rate compared to using this compound alone[1][2].
The following tables summarize the antibacterial performance based on available data.
Table 1: Antibacterial Efficacy against Pseudomonas aeruginosa Biofilms on Stainless Steel Surfaces after 5 Days
| Treatment Group | Mean Colony Forming Units (CFU/cm²) |
| 2205 Duplex Stainless Steel (Control) | (9.3 ± 4.8) × 10⁶ |
| 2205-Cu Duplex Stainless Steel | (2.5 ± 3.7) × 10⁴ |
| 2205 Duplex Stainless Steel + this compound (23.44 ppm) | (8.1 ± 3.3) × 10³ |
| 2205-Cu Duplex Stainless Steel + this compound (23.44 ppm) | (6.6 ± 2.4) × 10² |
Table 2: Minimum Inhibitory Concentration (MIC) of Individual Components against Pseudomonas aeruginosa
| Antimicrobial Agent | MIC Range | Notes |
| This compound/Chloride | 25 mg/L to >350 mg/L | Varies significantly depending on the strain and testing conditions. |
| Copper (as Cu²⁺ or Nanoparticles) | ≤ 32 mg/L to 2 mM | Data derived from studies using copper salts or nanoparticles as a proxy for surface-released ions. |
Mechanisms of Synergistic Action
The enhanced antibacterial effect of the combination stems from the distinct yet complementary mechanisms of action of copper ions and this compound.
Copper-Bearing Stainless Steel: The antibacterial activity of copper-bearing stainless steel is primarily attributed to the release of copper ions (Cu⁺ and Cu²⁺) from its surface. These ions execute a multi-targeted attack on bacterial cells:
-
Membrane Damage: Copper ions generate reactive oxygen species (ROS), which lead to lipid peroxidation and damage to the bacterial cell membrane, increasing its permeability.
-
Protein Denaturation: Copper ions can bind to thiol groups in proteins and enzymes, leading to their denaturation and inactivation, thereby disrupting essential cellular processes.
-
DNA Degradation: The generated ROS can also cause damage to the bacterial DNA, inhibiting replication and leading to cell death.
This compound: As a cationic surfactant, this compound's primary mode of action is the disruption of the bacterial cell membrane.
-
Membrane Permeabilization: The positively charged quaternary ammonium head of the molecule interacts with the negatively charged phospholipids in the bacterial membrane, leading to a loss of membrane integrity and leakage of essential cytoplasmic contents.
-
Metabolic Inhibition: By disrupting the cell membrane, this compound also interferes with membrane-bound enzymes involved in metabolism, further hindering cellular functions.
Synergistic Effect: The synergy arises from the complementary attacks on the bacterial cell. The copper ions weaken the cell through oxidative stress and damage to internal components, while this compound further compromises the cell's primary defense, the cell membrane. This dual-action approach is more effective than the individual actions of either agent.
Below is a diagram illustrating the proposed synergistic antibacterial mechanism.
Caption: Proposed synergistic antibacterial mechanism of copper-bearing stainless steel and this compound.
Experimental Protocols
To evaluate the synergistic antibacterial activity of this compound with copper-bearing stainless steel, standardized methods such as the checkerboard assay and time-kill kinetics assay can be adapted for solid surfaces.
Checkerboard Assay for Surface-Liquid Synergy
This method is designed to determine the MIC of the combination of an antimicrobial surface and a liquid antimicrobial agent.
-
Preparation of Materials:
-
Prepare coupons of copper-bearing stainless steel and a control (e.g., standard stainless steel) of a defined size (e.g., 1x1 cm). Sterilize the coupons.
-
Prepare a stock solution of this compound and perform serial twofold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension of P. aeruginosa equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Place one sterilized coupon of copper-bearing stainless steel into each well of the microtiter plate containing the serially diluted this compound.
-
In a separate plate, use the control stainless steel coupons with the same dilutions of this compound to determine the MIC of this compound alone.
-
Include a row with copper-bearing stainless steel coupons and no this compound to assess the effect of the steel alone.
-
Inoculate each well with the prepared bacterial suspension.
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC for each condition by visual inspection of turbidity. The MIC is the lowest concentration of this compound that inhibits visible growth in the presence and absence of the copper-bearing stainless steel.
-
The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify synergy.
-
Time-Kill Kinetics for Surface-Liquid Synergy
This assay evaluates the rate of bacterial killing by the combination over time.
-
Preparation of Test Systems:
-
Prepare sterile flasks or tubes containing a defined volume of broth with sub-inhibitory concentrations (e.g., 0.5 x MIC) of this compound.
-
Prepare a control flask with broth only.
-
Add sterilized coupons of copper-bearing stainless steel to one set of flasks (with and without this compound) and control stainless steel coupons to another set.
-
-
Inoculation:
-
Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), draw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
The following diagram illustrates the experimental workflow for the time-kill kinetics assay.
Caption: Workflow for the time-kill kinetics assay to assess synergistic antibacterial activity.
Conclusion
The combination of this compound and copper-bearing stainless steel presents a potent strategy for controlling bacterial contamination, particularly against challenging pathogens like Pseudomonas aeruginosa. The synergistic interaction, driven by complementary attacks on the bacterial cell membrane and internal machinery, leads to a significantly enhanced bactericidal effect. The experimental protocols outlined in this guide provide a framework for researchers to further quantify and validate this synergy in various applications. This approach holds considerable promise for reducing the reliance on high concentrations of single biocides, potentially mitigating the development of microbial resistance and offering a more robust solution for infection control.
References
A Comparative Analysis of Benzalkonium Bromide Disinfectants: In Vitro Potency Versus In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Benzalkonium Bromide (BAK), a widely used quaternary ammonium compound disinfectant. By examining key experimental data and methodologies, this document aims to offer a comprehensive resource for evaluating the performance of BAK in both laboratory and real-world settings.
Executive Summary
This compound (BAK) demonstrates potent antimicrobial activity in vitro against a broad spectrum of bacteria, fungi, and viruses. Its efficacy is primarily attributed to the disruption of microbial cell membranes. However, the translation of this potent in vitro activity to in vivo settings is influenced by various factors, including the presence of organic matter and the physiological environment. While BAK is an effective skin antiseptic, its in vivo performance can be context-dependent and may not always directly correlate with its in vitro potency. This guide delves into the quantitative data and experimental protocols that underpin these observations.
Data Presentation: Quantitative Efficacy of this compound
In Vitro Antimicrobial Activity
The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of BAK that inhibits visible growth and kills 99.9% of the initial bacterial population, respectively.
| Microorganism | Test Method | Concentration (mg/L) | Reference |
| Staphylococcus aureus | Broth Dilution | MIC: 40, MBC: 45 | [1] |
| Listeria monocytogenes | Broth Dilution | MIC: 30, MBC: 35 | [1] |
| Bacillus cereus | Broth Dilution | MIC: 140, MBC: 160 | [1] |
| Escherichia coli | Broth Dilution | MIC: 40, MBC: 45 | [1] |
| Salmonella typhimurium | Broth Dilution | MIC: 50, MBC: 60 | [1] |
| Pseudomonas aeruginosa | Broth Dilution | MIC: 80, MBC: 95 | [1] |
| Streptococcus agalactiae | Broth Macrodilution | MIC90: 3.12 | [2][3] |
Note: MIC90 refers to the concentration that inhibits 90% of the tested strains.
In Vivo Antimicrobial Efficacy on Skin
The in vivo efficacy of this compound as a skin disinfectant is often measured by the log reduction in the microbial population on the skin surface after application.
| Application | Active Ingredient | Target Microorganism | Log Reduction | Contact Time | Reference |
| Hand Sanitizer | 0.12% Benzalkonium Chloride | Staphylococcus aureus | 3.75 - 4.16 | Up to 4 hours post-application | [4] |
| Hand Sanitizer | 0.12% Benzalkonium Chloride | Transient Staphylococcus aureus | Significant reduction compared to 70% ethanol | Not specified | [5] |
| Skin Disinfection before Epidural Catheter Insertion | 2-propanol and Benzalkonium Chloride | Skin Flora | Equally efficacious as conventional swab disinfection | Not specified | [6] |
Mechanism of Action: Disruption of Microbial Cell Integrity
This compound is a cationic surfactant.[7] Its primary mechanism of action involves the disruption of microbial cell membranes.[7][8] The positively charged head of the BAK molecule interacts with the negatively charged components of the microbial cell membrane, leading to a cascade of events that result in cell death.[9]
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro Efficacy Testing: Suspension Test
A common method to evaluate the bactericidal activity of a disinfectant in a liquid phase.[10]
Caption: Workflow for an in vitro suspension test.
In Vivo Efficacy Testing: Hand Sanitizer Efficacy
This protocol outlines the general steps for evaluating the efficacy of a hand sanitizer on human skin.
Caption: General workflow for in vivo hand sanitizer efficacy testing.
Discussion: Bridging the Gap Between In Vitro and In Vivo
The presented data highlights a crucial consideration in disinfectant evaluation: while in vitro tests provide a baseline understanding of a disinfectant's antimicrobial potential, in vivo performance is the ultimate measure of its practical utility.
Several factors can contribute to discrepancies between in vitro and in vivo results:
-
Organic Load: The presence of organic matter, such as blood, soil, or tissue, can neutralize the activity of BAK, reducing its efficacy in vivo.[11]
-
Biofilm Formation: Microorganisms in their natural environment often exist in biofilms, which can provide a protective barrier against disinfectants. The efficacy of BAK against biofilms may be lower than against planktonic (free-floating) bacteria tested in vitro.
-
Host Factors: The complex physiological environment of living tissue, including pH, temperature, and the presence of host defense mechanisms, can influence the activity of a disinfectant.
-
Substantivity: This refers to the ability of a disinfectant to remain on the skin and exert a persistent antimicrobial effect. Some studies suggest that BAK-based hand sanitizers exhibit good substantivity, providing prolonged antimicrobial activity.[4]
Conclusion
This compound is a potent antimicrobial agent with well-documented in vitro efficacy against a wide range of microorganisms. Its primary mechanism of action, the disruption of cell membranes, makes it a fast-acting disinfectant. However, its performance in vivo can be attenuated by environmental and physiological factors. The quantitative data and experimental workflows presented in this guide underscore the importance of conducting both in vitro and in vivo studies to fully characterize the efficacy of BAK disinfectants. For researchers and drug development professionals, a comprehensive evaluation that considers both laboratory potency and real-world performance is essential for the development of effective and reliable disinfectant products.
References
- 1. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating the persistent antibacterial efficacy of a hand sanitizer containing benzalkonium chloride on human skin at 1, 2, and 4 hours after application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a benzalkonium chloride hand sanitizer in reducing transient Staphylococcus aureus bacterial skin contamination in health care workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of spray disinfection with a 2-propanol and benzalkonium chloride containing solution before epidural catheter insertion--a prospective, randomized, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hubtgi.com [hubtgi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of the Hand Antiseptic Agents Benzalkonium Chloride, Povidone-Iodine, Ethanol, and Chlorhexidine Gluconate on Atopic Dermatitis in NC/Nga Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzalkonium chloride-induced dry eye disease animal models: Current understanding and potential for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benzalkonium Bromide's Efficacy Against Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial effects of Benzalkonium bromide (also known as Benzalkonium chloride) across a range of bacterial species. The data presented is compiled from various scientific studies to offer an objective overview of its performance, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Executive Summary
This compound is a quaternary ammonium compound with broad-spectrum antimicrobial properties, widely utilized as a disinfectant and antiseptic.[1] Its efficacy varies significantly among different bacterial strains, with Gram-positive bacteria generally showing higher susceptibility than Gram-negative bacteria.[2][3] This variation is attributed to differences in cell wall structure and the presence of resistance mechanisms such as efflux pumps.[1] This guide synthesizes available data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various clinically and industrially relevant bacteria.
Data Presentation: Antimicrobial Activity of this compound
The following tables summarize the MIC and MBC values of this compound against different bacterial strains as reported in the scientific literature. These values are crucial for determining the effective concentrations for antimicrobial applications.
Table 1: MIC and MBC of this compound against Listeria monocytogenes Strains
| Strain | MIC (ppm) | MBC (ppm) |
| L. monocytogenes CECT 4032 | 1.00 | 2.50 |
| L. monocytogenes CECT 4031 | 0.50 | 1.00 |
| L. monocytogenes STCC 5672 | 0.25 | 0.50 |
| L. monocytogenes STCC 5673 | 20.00 | 20.00 |
| L. monocytogenes STCC 5674 | 1.00 | 2.50 |
| L. monocytogenes STCC 5675 | 0.50 | 1.00 |
| L. monocytogenes STCC 5676 | 1.00 | 2.50 |
| L. monocytogenes STCC 5677 | 0.50 | 1.00 |
Data sourced from a study on the antimicrobial resistance of Listeria monocytogenes.[4]
Table 2: Mean MIC of this compound against Various Nosocomial Pathogens
| Bacterial Species | Mean MIC (mg/L) |
| Pseudomonas aeruginosa | 140 |
| Staphylococcus aureus | 200 |
| Enterobacter spp. | 180 |
| Acinetobacter spp. | 170 |
Data sourced from a study on the effect of Benzalkonium Chloride on biofilm of bacteria causing nosocomial infections.[5][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the determination of MIC and MBC.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the antimicrobial susceptibility of bacteria.[7][8]
1. Preparation of Bacterial Inoculum:
- A pure culture of the specified microorganism is grown overnight.
- The culture is then diluted in a growth-supporting broth (typically Mueller-Hinton Broth) to a concentration of approximately 1 x 10⁵ to 1 x 10⁶ colony-forming units (CFU)/mL.
2. Serial Dilution of this compound:
- A stock solution of this compound is prepared at a concentration significantly higher than the expected MIC.
- Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted this compound is inoculated with an equal volume of the prepared bacterial suspension.
- Control wells are included: a positive control with bacteria and broth only, and a negative control with broth only.
- The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified duration (typically 18-24 hours).
4. Determination of MIC:
- After incubation, the plate is visually inspected for turbidity.
- The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[8]
5. Determination of MBC:
- To determine the MBC, an aliquot from the wells showing no growth (the MIC well and more concentrated wells) is sub-cultured onto an agar plate.[7]
- The plates are incubated to allow for bacterial growth.
- The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial count.[9]
Visualizations: Mechanism and Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflow for determining its antimicrobial efficacy.
Caption: Workflow for MIC and MBC determination.
Caption: this compound's mechanism of action.
Mechanism of Action
The primary mode of action for this compound is the disruption of the bacterial cell membrane.[10] As a cationic surfactant, its positively charged head group interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins.[10][11] The hydrophobic alkyl chain then penetrates the lipid bilayer, leading to a loss of membrane integrity.[10][12] This disruption results in increased permeability, causing the leakage of essential intracellular components like ions, ATP, and nucleic acids, ultimately leading to cell death.[10][13]
Conclusion
This compound remains a potent antimicrobial agent against a wide array of bacteria. However, its efficacy is highly dependent on the target microorganism and the concentration used. The data and protocols presented in this guide are intended to provide a valuable resource for researchers and professionals in the field of drug development and microbiology, facilitating informed decisions on the application of this widely used biocide. The emergence of bacterial resistance to this compound, often through mechanisms like efflux pumps, underscores the importance of continued research and appropriate usage to maintain its effectiveness.[1]
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. microchemlab.com [microchemlab.com]
- 8. protocols.io [protocols.io]
- 9. emerypharma.com [emerypharma.com]
- 10. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 11. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 12. Topical effect of this compound on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzalkonium | C22H40N+ | CID 2330 - PubChem [pubchem.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for the validation of Benzoxonium chloride, a quaternary ammonium compound utilized as an antiseptic and disinfectant.
Comparison of Analytical Methods
The selection of an analytical method is a critical decision influenced by factors such as specificity, sensitivity, accuracy, precision, and sample throughput. Below is a comparative summary of common analytical techniques applicable to the quantification of Benzoxonium chloride and related quaternary ammonium compounds.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Titrimetry |
| Principle | Separation based on the analyte's affinity for a stationary phase, followed by detection.[2] | Measurement of the absorbance of a colored complex formed between the analyte and a reagent.[2] | Quantification based on the volume of a titrant of known concentration required to react completely with the analyte.[2] |
| Specificity | High. Can separate Benzoxonium chloride from structurally similar compounds and degradation products.[2] | Moderate to low. Prone to interference from other substances that absorb at a similar wavelength.[2] | Low. Susceptible to interference from other titratable substances in the sample.[2] |
| Sensitivity | High. Capable of detecting low concentrations of the analyte. | Moderate. Generally less sensitive than HPLC.[2] | Low. Requires higher concentrations of the analyte for accurate measurement.[2] |
| Instrumentation | Requires an HPLC system including a pump, injector, column, and detector.[2] | Requires a UV-Visible spectrophotometer.[2] | Requires basic laboratory glassware such as burettes and pipettes.[2] |
| Sample Throughput | Moderate. Each analysis has a specific run time.[2] | High. Multiple samples can be analyzed relatively quickly.[2] | Low to moderate. A manual and time-consuming process.[2] |
Experimental Protocols
Proposed HPLC Method for Benzoxonium Chloride
This method is adapted from validated protocols for benzalkonium chloride and is suitable for the quantitative analysis of Benzoxonium chloride in pharmaceutical formulations.[1]
Chromatographic Conditions:
| Parameter | Specification |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm[1] |
| Mobile Phase | Acetonitrile:0.05M Potassium dihydrogen phosphate buffer (pH 3.5) (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Detection | UV at 214 nm |
| Run Time | 10 minutes[1] |
Reagent Preparation:
-
Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate (KH2PO4) in 1000 mL of HPLC grade water to prepare a 0.05M solution. Adjust the pH to 3.5 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared buffer. Degas the mobile phase by sonication for 15 minutes before use.[1]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Benzoxonium chloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.[1]
-
Sample Preparation: Accurately measure a volume of the sample formulation equivalent to 10 mg of Benzoxonium chloride and transfer it to a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.[1]
-
Record the chromatograms and measure the peak area of Benzoxonium chloride.[1]
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.[1]
-
Determine the concentration of Benzoxonium chloride in the sample solution from the calibration curve.[1]
Alternative Method: UV-Visible Spectrophotometry for Benzalkonium Chloride
This method is based on the formation of an ion-associate with bromophenol blue and is a validated technique for the quantification of the related compound, benzalkonium chloride.[3]
Procedure:
-
Prepare a series of standard solutions of benzalkonium chloride.
-
To each standard and sample solution, add a solution of bromophenol blue.
-
The formation of an ion-associate results in a colored complex.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance.
-
Create a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of benzalkonium chloride in the sample from the calibration curve.
Method Validation
A crucial aspect of analytical chemistry is the validation of the chosen method to ensure its reliability and accuracy. The validation process, as per the International Council for Harmonisation (ICH) guidelines, typically involves the evaluation of the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize typical validation data for an HPLC method for a quaternary ammonium compound, which can be expected for the proposed Benzoxonium chloride method.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 10 | 120500 |
| 20 | 241000 |
| 40 | 482500 |
| 60 | 723000 |
| 80 | 964000 |
| 100 | 1205000 |
| Correlation Coefficient (r²) | 0.999 |
Table 2: Accuracy (Recovery) Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.8 | 99.75 |
| 100 | 100.2 | 100.20 |
| 120 | 119.5 | 99.58 |
Table 3: Precision Data
| Parameter | Concentration (µg/mL) | Peak Area | % RSD |
| Repeatability (n=6) | 50 | 602500, 603100, 601900, 602800, 603500, 602200 | 0.11 |
| Intermediate Precision (Day 1, n=3) | 50 | 602700, 603200, 602100 | 0.10 |
| Intermediate Precision (Day 2, n=3) | 50 | 601800, 602500, 603000 | 0.10 |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key workflows.
Caption: Experimental Workflow for HPLC Analysis of Benzoxonium Chloride.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
References
Safety Operating Guide
Proper Disposal of Benzalkonium Bromide: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemicals such as benzalkonium bromide. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe working environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling.[1] It is corrosive and can cause severe skin burns and eye damage.[1][2] Ingestion and inhalation are also harmful.[1][3] It is crucial to wear appropriate Personal Protective Equipment (PPE) when handling this chemical.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses/Goggles | Tightly fitting safety goggles with side-shields. |
| Face Shield | Full face-shield for maximum protection.[1] | |
| Hand Protection | Gloves | Appropriate chemical-resistant gloves. |
| Body Protection | Protective Clothing | Full body protective clothing.[1] |
| Respiratory | Respirator | Particulate dust filter or acid vapor cartridge, especially in case of dust or aerosols.[1] |
Always handle this compound in a well-ventilated area, such as under a chemical fume hood. [1][4] Avoid creating dust.[1] When diluting, always add the material to water, never the other way around, to prevent a violent reaction.[1]
Step-by-Step Disposal Procedures
Disposal of this compound must be carried out in strict accordance with local, state, and federal regulations.[1][3] Under no circumstances should this compound be discharged into sewers or waterways. [1][5] It is very toxic to aquatic organisms.[1][6]
For Spills:
Minor Spills:
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the area.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area.
-
Contain the Spill: Use dry, inert materials like sand, earth, or vermiculite to contain the spill.[1]
-
Clean Up: Carefully sweep or scoop the absorbed material into a suitable, labeled container for waste disposal.[1] Avoid generating dust.[1]
-
Decontaminate: Wash the spill area thoroughly.[1] Collect all wash water for treatment and disposal; do not allow it to enter drains.[1]
Major Spills:
-
Evacuate the Area: Clear the area of all personnel and move upwind.[1]
-
Alert Emergency Responders: Notify your institution's emergency response team, providing the location and nature of the hazard.[1]
-
Containment: If it is safe to do so, stop the leak and contain the spill using sand, earth, or vermiculite.[1]
-
Professional Disposal: The collected material should be handled by a licensed professional waste disposal service.
For Unused or Waste Product:
-
Waste Identification: this compound waste is classified as hazardous. The US EPA hazardous waste number D002 (for corrosivity) may apply.[1]
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container for disposal.[1][5]
-
Disposal Options:
-
Recycling: If the material is unused and uncontaminated, consult the manufacturer about recycling options.[1]
-
Incineration: A common disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7]
-
Treatment: The waste can be treated and neutralized at an approved waste treatment facility.[1]
-
Landfill: As a last resort, and only if permitted by regulations, the material may be disposed of in an authorized landfill. Containers should be punctured to prevent reuse.[1]
-
Contact a licensed professional waste disposal service to ensure proper handling and disposal in accordance with all regulations. [7][8]
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling Benzalkonium bromide
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for handling Benzalkonium bromide, including personal protective equipment (PPE), operational procedures, and disposal plans.
Hazard Summary
This compound is a hazardous substance that can cause severe skin burns, serious eye damage, and is harmful if swallowed or in contact with skin.[1][2][3] It is also very toxic to aquatic life.[1][4] Ingestion may be fatal, with a fatal dose for some cationic compounds estimated at 1-3 grams.[1] It is crucial to avoid all personal contact, including inhalation.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. The type of PPE required depends on the concentration and amount of the substance being used.[5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A full face-shield is recommended when there is a risk of splashing.[1][6] | Protects against airborne particles and accidental splashes that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile) should be inspected before use.[3][5] | Prevents dermal absorption and skin irritation.[3][5] |
| Body Protection | A laboratory coat is standard. For risk of significant exposure or spills, a complete protective suit or impervious clothing is necessary.[1][5] | Protects skin from contact with the chemical.[1] |
| Respiratory Protection | For nuisance exposures or dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[5] For vapors, an acid vapor Type B cartridge/canister may be appropriate.[1] Use respirators and components tested and approved under appropriate government standards.[5] | Prevents inhalation of harmful dust particles or vapors.[1][3] |
Handling and Storage Procedures
Safe Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]
-
Avoid all personal contact, including inhalation.[1]
-
Crucial Precaution: To avoid a violent reaction, ALWAYS add this compound to water and NEVER water to this compound.[1]
-
Wash hands thoroughly with soap and water after handling.[1][8]
-
Contaminated work clothes should be laundered separately before reuse.[1][3]
Storage:
-
Store in original, securely sealed containers in a cool, dry, well-ventilated area.[1]
-
Keep away from incompatible materials such as oxidizing agents (e.g., nitrates, chlorine bleaches).[1][9]
-
Protect containers from physical damage and check regularly for leaks.[1]
Emergency Procedures
First Aid:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the affected area with large amounts of water.[1] Remove all contaminated clothing, including footwear.[1] Continue flushing with water.[1] Seek medical attention.[2]
-
Inhalation: Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult or has stopped, provide artificial respiration, but avoid mouth-to-mouth resuscitation.[2][7] Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water.[2] Do NOT induce vomiting.[2][6] Seek immediate medical attention.[6]
Spill Management: A logical workflow for managing a this compound spill is outlined in the diagram below. For major spills, it is crucial to alert emergency responders.[1]
Disposal Plan
All waste containing this compound, including contaminated materials from spills, must be treated as hazardous waste.
-
Waste Collection: Collect solid residues and seal them in labeled drums for disposal.[1]
-
Disposal Method: Disposal should be handled by a licensed professional waste disposal service.[6] One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][6]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for waste disposal.[1][2] Puncture empty containers to prevent reuse.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biosynth.com [biosynth.com]
- 4. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]
- 5. benchchem.com [benchchem.com]
- 6. phmsa.dot.gov [phmsa.dot.gov]
- 7. fishersci.com [fishersci.com]
- 8. medline.com [medline.com]
- 9. safetec.com [safetec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
